Ramiprilat diketopiperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2R)-2-[(2S,6S,8S,11R)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15+,16+,17-,18+/m1/s1/i2D,3D,4D,6D,7D |
InChI Key |
DZRWPCCIYKIPJW-QCZUAFDWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Formation Kinetics and Mechanism of Ramipril Diketopiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular diseases.[1][2][3] It is a prodrug that is metabolized in vivo, primarily in the liver, through the hydrolysis of its ethyl ester group to form the pharmacologically active metabolite, ramiprilat (B1678798).[4][5][6][7] Ramiprilat is approximately six times more potent as an ACE inhibitor than its parent compound.[8][9]
The chemical stability of ramipril is a critical concern in pharmaceutical formulation and development. The molecule is susceptible to degradation via two primary pathways:
-
Hydrolysis: The ester group is hydrolyzed to form the active diacid metabolite, ramiprilat (Impurity E).[10][11]
-
Intramolecular Cyclization: The molecule undergoes an internal condensation reaction to form an inactive degradation product, ramipril diketopiperazine or DKP (Impurity D).[12][13][14]
Understanding the kinetics and mechanism of diketopiperazine formation is essential for developing stable ramipril formulations, ensuring therapeutic efficacy, and meeting regulatory standards for impurity control. This guide provides a detailed examination of the chemical mechanism, reaction kinetics, influencing factors, and analytical methodologies related to the formation of ramipril diketopiperazine.
Mechanism of Diketopiperazine Formation
The formation of ramipril diketopiperazine is a classic example of intramolecular aminolysis.[15] In this reaction, the terminal secondary amine of the dipeptide-like structure of ramipril acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl ester group. This nucleophilic attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol (B145695) and forming the stable six-membered diketopiperazine ring. This cyclization reaction is a significant degradation pathway, particularly under non-alkaline conditions, and results in a pharmacologically inactive impurity.[8][12]
Caption: Intramolecular aminolysis pathway for ramipril degradation to its diketopiperazine derivative.
Kinetics of Formation
The degradation of ramipril in the solid state, leading to the formation of diketopiperazine, has been shown to follow first-order kinetics.[12][13] A comprehensive study investigating the solid-state stability of ramipril under dry air conditions provided key kinetic and thermodynamic parameters for this degradation pathway.[12][14] The reaction is endothermic and proceeds more rapidly at elevated temperatures.[12][14]
| Parameter | Value | Conditions | Reference |
| Kinetic Model | First-Order | Solid-state, dry air | [12][13][14] |
| Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | T = 373 K (100°C) | [12][14] |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | - | [12][14] |
| Enthalpy of Activation (ΔH) | 171.65 ± 48.7 kJ/mol | - | [12][14] |
| Entropy of Activation (ΔS) | Positive | - | [12][14] |
Factors Influencing Diketopiperazine Formation
The rate and primary pathway of ramipril degradation are significantly influenced by several environmental and formulation factors, most notably pH, temperature, and moisture.
Effect of pH
The pH of the environment is the most critical factor determining whether ramipril degrades via cyclization to DKP or hydrolysis to ramiprilat.[8][10]
-
Acidic to Neutral Conditions (pH < 7): In acidic and neutral solutions (specifically noted at pH 3 and 5), the formation of ramipril diketopiperazine (Impurity D) is the favored degradation pathway.[10][11]
-
Alkaline Conditions (pH > 7): In basic environments (pH > 7.5, preferably > 8), the degradation pathway shifts dramatically.[8][16][17] The hydrolysis of the ester group is accelerated, leading to the preferential formation of the active metabolite, ramiprilat (Impurity E).[8][10][16] This phenomenon is a cornerstone of modern stabilization strategies for ramipril formulations, as it not only minimizes the formation of an inactive impurity but also generates the active therapeutic agent.[9][16] The alkaline medium has the greatest effect on the degradation of ramipril into ramiprilat.[10][11]
Caption: Competing degradation pathways of ramipril are dictated by environmental pH.
Effect of Temperature and Humidity
Ramipril's stability is highly sensitive to temperature and moisture.
-
Temperature: Increased temperature significantly accelerates the rate of degradation.[13] Thermal stress (e.g., 70°C or 90°C) is a standard condition in forced degradation studies to promote and study the formation of ramipril DKP.[11][18][19]
-
Humidity: Ramipril is vulnerable to changes in relative air humidity (RH), and the presence of moisture facilitates both hydrolysis and cyclization reactions.[13] Studies have confirmed that degradation impurities, including DKP, are readily formed under humid conditions.[12][14] Therefore, protecting the drug substance and product from moisture is critical.
Experimental Protocols for Analysis
The study of ramipril degradation kinetics relies on robust analytical methods capable of separating and quantifying the parent drug from its various degradation products.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Protocol Overview: A stock solution of ramipril is prepared and subjected to various stress conditions as per ICH guidelines.[18]
-
Acid Hydrolysis: The drug solution is treated with 0.1 N HCl and heated (e.g., at 70°C) or stored at room temperature for a defined period.[18]
-
Alkaline Hydrolysis: The drug solution is treated with 0.1 N NaOH.[18]
-
Neutral Hydrolysis: The drug solution is refluxed or stored in purified water.[18]
-
Oxidative Degradation: The drug solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[18]
-
Thermal Degradation: The solid drug substance is exposed to dry heat in an oven (e.g., 90°C for 1 hour).[10][19]
-
Photostability: The drug substance and solution are exposed to UV and visible light. Ramipril has generally been found to be stable under photolytic stress.[18]
-
-
Sample Analysis: After exposure, samples are neutralized if necessary, diluted to a suitable concentration, and analyzed by HPLC.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the primary technique for the separation and quantification of ramipril and its impurities.[10]
| Parameter | Typical Conditions |
| Stationary Phase (Column) | Reversed-phase C18 or C8 (e.g., Nucleosil 100-S 5 µm C18, 250 mm x 4.6 mm)[10][20] |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent and an acidic aqueous buffer. Examples: Acetonitrile:Sodium Perchlorate[10]; Methanol:Tetrahydrofuran:Phosphate Buffer (pH 2.4) (55:5:40, v/v/v)[18] |
| Flow Rate | 1.0 mL/min[10][18] |
| Detection | UV spectrophotometry at 210 nm or 215 nm[10][14][18] |
| Column Temperature | Ambient or controlled (e.g., 40°C)[20] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is employed to definitively identify the structure of degradation products by determining their mass-to-charge ratio (m/z).[13] In the case of ramipril DKP, the observed molecular ion peak would correspond to the mass of the cyclized product, confirming its identity.[19]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ramipril? [synapse.patsnap.com]
- 4. SMPDB [smpdb.ca]
- 5. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 9. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 10. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 17. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Spectroscopic Profile of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Ramiprilat diketopiperazine, a key metabolite and impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. Understanding the spectral characteristics of this compound is crucial for impurity profiling, stability testing, and quality control in the pharmaceutical industry. This document compiles available data, outlines experimental methodologies, and presents logical workflows for the spectroscopic analysis of this compound.
Compound Identification
This compound, also known as Ramipril Impurity K according to the European Pharmacopoeia (EP), is a cyclized degradation product of Ramiprilat.[1][2][3]
| Property | Value | Source |
| Systematic Name | (2S)-2-[(2S,4aS,5aS,8aS)-2-methyl-1,4-dioxo-2,4a,5,5a,6,7,8,8a-octahydrocyclopenta[2][4]pyrrolo[3,5-c]pyrazin-3-yl]-4-phenylbutanoic acid | [5] |
| CAS Number | 108736-10-3 | [3] |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [3] |
| Molecular Weight | 370.44 g/mol | [3] |
Spectroscopic Data Summary
While specific, publicly available quantitative spectroscopic data for this compound (Impurity K) is limited, data for the closely related Ramipril diketopiperazine (Impurity D, the ethyl ester form) provides valuable reference points. The primary difference is the presence of a carboxylic acid in Impurity K versus an ethyl ester in Impurity D.
Mass Spectrometry
Mass spectrometry is a critical tool for the identification and quantification of this compound.
Table 2.1: Mass Spectrometry Data for Ramipril Diketopiperazine (Impurity D - Ethyl Ester Analog)
| Ion Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Source |
| ESI+ | 399 | Data not available in cited sources | [1] |
Note: The expected precursor ion [M+H]⁺ for this compound (Impurity K) would be approximately m/z 371.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. While specific chemical shifts for Impurity K are not publicly available, reference standards are available from suppliers who confirm characterization by ¹H-NMR (400 or 500 MHz) and ¹³C-NMR.[5] A published spectrum for the related Impurity D exists, but the detailed shifts are not provided in the available text.[1]
Infrared (IR) Spectroscopy
FTIR spectroscopy helps in identifying the functional groups present in the molecule.
Table 2.2: Key Infrared Absorption Bands for Ramipril Diketopiperazine (Impurity D - Ethyl Ester Analog)
| Functional Group | Wavenumber (cm⁻¹) | Description | Source |
| Amide C=O | 1637 and 1660 | Stretching vibrations | [1] |
| Ester C=O | 1745 | Stretching vibration | [1] |
Note: For this compound (Impurity K), the ester C=O peak at ~1745 cm⁻¹ would be absent and replaced by characteristic O-H and C=O stretching bands of a carboxylic acid.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of this compound. Specific data for this impurity is not available, but Ramipril itself is monitored at approximately 215 nm in HPLC analysis.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of Ramipril and its impurities, which are applicable for the characterization of this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is used for the separation and identification of Ramipril and its degradation products.
-
Instrumentation : A liquid chromatograph coupled with a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A reversed-phase column, such as a C18 column.
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[6]
-
Detection : Mass spectrometer operating in both positive (ESI+) and negative (ESI-) ion modes to capture a full profile of the analyte and its fragments. The mass range is typically set from m/z 100 to 1000.[7]
-
Sample Preparation : The sample containing this compound is dissolved in a suitable solvent, such as methanol, and filtered before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is employed for the definitive structural confirmation of the impurity.
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.[5]
-
Sample Preparation : A few milligrams of the isolated and purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments :
-
¹H-NMR : To determine the proton environment in the molecule.
-
¹³C-NMR : To identify all unique carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC) : To establish connectivity between protons and carbons and confirm the overall structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present.
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis : The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, and the absorption bands are assigned to their corresponding functional groups.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the analysis of this compound.
This guide summarizes the current publicly available spectroscopic information on this compound. For definitive quantitative data, it is recommended to obtain a certified reference standard and its accompanying certificate of analysis.[2][5]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Ramipril EP Impurity K | 108736-10-3 | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ramipril Impurity K | CAS Number 108736-10-3 [klivon.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary chemical synthesis route for ramiprilat (B1678798) diketopiperazine, a significant impurity and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797). The synthesis is presented as a two-step process commencing from the parent drug, ramipril. This document includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthesis pathway and related processes to facilitate comprehension and replication in a laboratory setting.
Introduction
Ramipril is a prodrug that is metabolized in the body via ester hydrolysis to its active form, ramiprilat, a potent ACE inhibitor.[1] During the manufacturing process, storage, or under specific physiological conditions, ramipril can degrade through two primary pathways: hydrolysis to ramiprilat (Impurity E) and intramolecular cyclization to form ramipril diketopiperazine (Impurity D).[2] Ramiprilat itself can also undergo cyclization to form ramiprilat diketopiperazine (also known as Ramipril Impurity K).[3]
This guide focuses on a practical and accessible laboratory synthesis of this compound. The most direct, documented method involves the thermal conversion of ramipril into its ethyl ester diketopiperazine derivative (Ramipril Impurity D), followed by a standard ester hydrolysis to yield the target molecule, this compound.
Chemical Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence starting from ramipril:
-
Step 1: Thermal Intramolecular Cyclization. Ramipril is heated to induce intramolecular aminolysis, where the secondary amine attacks the amide carbonyl, leading to the formation of the diketopiperazine ring and elimination of the terminal carboxylic acid group. This step yields the ethyl ester intermediate, ramipril diketopiperazine (Ramipril Impurity D).
-
Step 2: Base-Catalyzed Hydrolysis. The ethyl ester of ramipril diketopiperazine is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, this compound. Subsequent acidification protonates the carboxylate salt to give the final product.
The overall transformation is depicted in the following diagram:
Caption: Figure 1: Overall Synthesis Route
Quantitative Data
The key quantitative and identifying data for the compounds involved in this synthesis are summarized below.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ramipril | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | 87333-19-5 | C₂₃H₃₂N₂O₅ | 416.51 |
| Ramipril Diketopiperazine (Impurity D) | Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate | 108731-95-9 | C₂₃H₃₀N₂O₄ | 398.50 |
| This compound (Impurity K) | (2S)-2-[(3S,5aS,8aS,9aS)-3-Methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | 108736-10-3 | C₂₁H₂₆N₂O₄ | 370.44 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Step 1: Synthesis of Ramipril Diketopiperazine (Impurity D)
This protocol is adapted from the established method of forced thermal degradation.[2]
Materials:
-
Ramipril (416.51 g/mol )
-
High-purity nitrogen gas
-
Appropriate heating apparatus (e.g., oven, heating mantle)
-
Round-bottom flask
Procedure:
-
Place a known quantity of ramipril into a clean, dry round-bottom flask.
-
Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heat the flask at a constant temperature of 120 °C for a period of 6 to 8 hours.[2]
-
After the heating period, allow the flask to cool to room temperature under the inert atmosphere.
-
The resulting solid residue contains ramipril diketopiperazine along with unreacted ramipril and other potential byproducts.
Purification (Flash Chromatography):
-
Column: C18 silica (B1680970) gel.
-
Mobile Phase: A suitable mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), with the aqueous phase acidified to pH 3 with trifluoroacetic acid, can be used for effective separation.[2]
-
Detection: UV at 210 nm.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent. Load the solution onto the pre-equilibrated flash chromatography column. Elute with the mobile phase, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield solid ramipril diketopiperazine.
Step 2: Hydrolysis of Ramipril Diketopiperazine to this compound (Impurity K)
This is a standard protocol for the base-catalyzed hydrolysis of an ethyl ester.
Materials:
-
Ramipril Diketopiperazine (Impurity D) (398.50 g/mol )
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the purified ramipril diketopiperazine (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide. Add this solution (approximately 1.5-2.0 equivalents) to the flask containing the ester.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-78 °C) for 2-4 hours. The reaction progress can be monitored by TLC or HPLC by observing the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Slowly add 1 M HCl solution dropwise while stirring to neutralize the excess base and acidify the mixture to a pH of approximately 3-4. The final product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield pure this compound.
Visualizations of Workflows and Relationships
To further clarify the process and context, the following diagrams have been generated.
Experimental Workflow
This diagram illustrates the sequential steps involved in the laboratory synthesis, from starting material to final product characterization.
Caption: Figure 2: Experimental Workflow
Ramipril Degradation Pathways
This diagram shows the relationship between ramipril and its primary degradation products, highlighting the context in which this compound is formed.
Caption: Figure 3: Ramipril Degradation Pathways
References
Biological Activity of Ramiprilat Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolic conversion to its active form, ramiprilat (B1678798). A significant degradation and metabolic pathway involves the formation of ramiprilat diketopiperazine (DKP), a cyclized derivative. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, outlining experimental protocols for its assessment, and illustrating key metabolic and experimental pathways. While generally considered pharmacologically inactive as an ACE inhibitor, concerns regarding the potential genotoxicity and mutagenicity of this impurity necessitate a thorough understanding of its biological profile.
Introduction
Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, ramiprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] The formation of diketopiperazine derivatives is a known degradation and metabolic pathway for several ACE inhibitors, including ramipril.[2][3][4] Ramiprilat can undergo intramolecular cyclization to form this compound, also referred to as ramipril diketopiperazine acid.[5][6] This transformation renders the molecule inactive as an ACE inhibitor.[1][7][8] However, the presence of this impurity in pharmaceutical formulations and its formation in vivo have raised questions about its potential biological effects beyond ACE inhibition, particularly concerning its safety profile. This guide summarizes the current state of knowledge on the biological activity of this compound.
Pharmacological Activity
Angiotensin-Converting Enzyme (ACE) Inhibition
Toxicological Profile
Recent studies have focused on the potential genotoxic and mutagenic effects of this compound. These investigations are crucial for assessing the overall safety of ramipril-containing drug products, as this derivative can be present as an impurity.
Genotoxicity and Mutagenicity
In vitro studies have suggested that this compound may exhibit genotoxic potential at high concentrations.[7] However, at concentrations typically found in human blood, this effect is considered unlikely.[7] Pure this compound was found to be non-mutagenic in the Ames test.[7] A significant concern arises from the potential for in vivo N-nitrosation of the diketopiperazine structure, which can lead to the formation of mutagenic N-nitroso metabolites.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
| Parameter | Test System | Concentration | Result | Reference |
| Cytotoxicity | In vitro micronucleus assay | 0.22 mg/mL | Cytotoxic | [3] |
| Aneugenicity | In vitro micronucleus assay | 0.22 mg/mL | Three-fold increase in micronuclei relative to control (p = 0.0184) | [3] |
| Mutagenicity (Pure DKP) | In vitro Ames test (Bacteria) | Not specified | Not mutagenic | [7] |
| Mutagenicity (Nitrosated DKP) | In vitro Ames test (Bacteria TA100) | 4.5 mg/mL | Induced base substitution mutations following metabolic activation | [7] |
Table 1: Summary of Genotoxicity and Mutagenicity Data for this compound.
| Analyte | Parameter | Value | Matrix | Analytical Method | Reference |
| Ramiprilat | LOQ | 1.08 ng/mL | Human Plasma | LC-MS/MS | [9] |
| Ramiprilat | Linearity Range | 1.08 - 107.56 ng/mL | Human Plasma | LC-MS/MS | [9] |
| Ramiprilat | LOQ | 1-12.5 ng/mL range | Human Serum | LC-MS/MS | [10] |
| Ramiprilat | Linearity Range | 1 - 100 ng/mL | Human Serum | LC-MS/MS | [10] |
Table 2: Examples of Lower Limits of Quantification (LOQ) and Linearity Ranges for the Bioanalysis of Ramiprilat. (Note: Specific pharmacokinetic data for this compound is limited in the literature).
Experimental Protocols
Detailed experimental protocols for the assessment of the biological activity of this compound are not always fully described in the published literature. The following sections provide a generalized methodology for the key toxicological assays based on standard procedures.
In Vitro Micronucleus Assay
This assay is used to assess the potential of a substance to induce chromosomal damage.
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is cultured under standard conditions.[11]
-
Exposure: Cells are treated with various concentrations of this compound, a negative control (vehicle), and a positive control (a known clastogen or aneugen). The treatment duration is typically for one full cell cycle.[11]
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[12]
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or acridine (B1665455) orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[13] The frequency of micronucleated binucleated cells is calculated.
-
Cytotoxicity Assessment: The cytokinesis-block proliferation index (CBPI) is calculated to determine the cytotoxic or cytostatic effects of the test substance.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to evaluate the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.[5][14]
-
Strain Selection: Several tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.[15]
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[15]
-
Exposure: The tester strains are exposed to various concentrations of this compound, a negative control, and positive controls (specific for each strain with and without S9). This can be done using the plate incorporation method or the pre-incubation method.[14]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[15]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Nitrosation Assay Procedure (NAP Test)
To assess the mutagenicity of N-nitroso derivatives, a nitrosation assay is performed prior to the Ames test.
-
Reaction Mixture: this compound is incubated with a nitrosating agent, such as sodium nitrite, under acidic conditions that mimic the gastric environment.
-
Incubation: The reaction mixture is incubated to allow for the formation of N-nitroso compounds.
-
Ames Test: The resulting mixture is then tested for mutagenicity using the Ames test protocol as described above.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of ramipril to its active metabolite, ramiprilat, and the inactive this compound.
Caption: Generalized experimental workflows for the Ames test and the in vitro micronucleus assay.
Conclusion
This compound is a pharmacologically inactive metabolite and degradation product of ramipril with respect to ACE inhibition. The primary biological activity of concern is its potential for genotoxicity and mutagenicity, particularly after nitrosation. While high concentrations have shown cytotoxic and aneugenic effects in vitro, the risk at therapeutic exposure levels of ramipril appears to be low. Continued monitoring of impurities in ramipril formulations and further research into the in vivo effects of this compound are warranted to ensure patient safety. This guide provides a foundational understanding for researchers and professionals in the field of drug development and safety assessment.
References
- 1. Pharmacokinetics of ramipril in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, pharmacodynamics and bioavailability of the ACE inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotoxicity.com [biotoxicity.com]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crpr-su.se [crpr-su.se]
- 13. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. bulldog-bio.com [bulldog-bio.com]
Spontaneous Cyclization of Ramipril to Diketopiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is susceptible to chemical degradation, which can impact its therapeutic efficacy and safety. One of the primary degradation pathways is the spontaneous intramolecular cyclization to form ramipril-diketopiperazine (DKP), a pharmacologically inactive impurity.[1][2] This technical guide provides an in-depth analysis of the formation of ramipril-DKP, including the underlying chemical mechanisms, influencing factors, and analytical methodologies for its detection and quantification. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of ramipril-containing drug products.
Introduction to Ramipril and its Degradation
Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat, which is a potent ACE inhibitor.[3] The chemical structure of ramipril, containing an ester and a peptide-like linkage, makes it susceptible to degradation via two main pathways: hydrolysis to the active diacid metabolite, ramiprilat, and intramolecular cyclization to the inactive diketopiperazine derivative.[4][5][6] The formation of ramipril-DKP is a critical concern in the pharmaceutical industry as it leads to a loss of potency and the introduction of an impurity that requires toxicological assessment.[1]
The Chemical Pathway of Diketopiperazine Formation
The spontaneous cyclization of ramipril to its diketopiperazine derivative is an intramolecular condensation reaction. This reaction is primarily driven by the proximity of the amino and ester functional groups within the ramipril molecule. The formation of the six-membered diketopiperazine ring is a thermodynamically favored process.
Caption: Intramolecular cyclization of ramipril to form diketopiperazine.
Factors Influencing Diketopiperazine Formation
Several factors can influence the rate and extent of ramipril's conversion to its diketopiperazine derivative. Understanding these factors is crucial for the development of stable ramipril formulations.
-
Temperature: Elevated temperatures significantly accelerate the rate of diketopiperazine formation.[1][6] This degradation pathway is particularly relevant during manufacturing processes involving heat and during storage under high-temperature conditions.[5]
-
pH: The pH of the environment plays a critical role. While alkaline conditions (pH > 7) tend to favor the hydrolysis of ramipril to its active metabolite, ramiprilat, acidic and neutral conditions can promote the cyclization to diketopiperazine.[2][4][7][8]
-
Moisture: The presence of moisture can facilitate the degradation of ramipril, including the formation of diketopiperazine.[1][4][6] Therefore, protecting ramipril from humidity is essential for its stability.[9]
-
Excipients: The choice of excipients in a formulation can impact the stability of ramipril. Some excipients may create a microenvironment that promotes degradation.[6]
-
Physical Stress: Manufacturing processes such as compaction can introduce physical stress that may contribute to the degradation of ramipril.[4]
Quantitative Analysis of Ramipril Cyclization
The kinetics of ramipril degradation to diketopiperazine have been investigated under various conditions. The reaction typically follows first-order kinetics.[1][10]
| Parameter | Value | Conditions | Reference |
| Kinetic Order | First-order | Dry air, elevated temperature | [1][10] |
| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | 373 K (100 °C) | [1][10] |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Solid-state degradation | [1] |
| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | Solid-state degradation | [1] |
| Entropy of Activation (ΔS‡) | Positive | Solid-state degradation | [1] |
Note: The positive entropy of activation suggests a bimolecular and favored reaction. The endothermic nature is indicated by the positive enthalpy of activation.[1]
Experimental Protocols for Studying Ramipril Degradation
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for subjecting ramipril to various stress conditions to induce the formation of diketopiperazine and other degradation products.
Caption: Workflow for forced degradation studies of ramipril.
Methodology:
-
Sample Preparation: Prepare stock solutions of ramipril in a suitable solvent, such as methanol or a mixture of acetonitrile and water.[6]
-
Acid Hydrolysis: Treat the ramipril solution with 0.1 N HCl and heat at a specified temperature (e.g., 70°C) for a defined period.[11]
-
Alkaline Hydrolysis: Treat the ramipril solution with 0.1 N NaOH at room temperature or elevated temperature for a specific duration.[11]
-
Neutral Hydrolysis: Reflux the ramipril solution in water for a set time.[11]
-
Oxidative Degradation: Treat the ramipril solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[11]
-
Thermal Degradation: Expose the solid ramipril drug substance to dry heat in an oven at a high temperature (e.g., 70°C to 120°C) for a specified period.[1][5][12]
-
Photolytic Degradation: Expose the solid drug substance or its solution to UV and visible light.[11]
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze them using a stability-indicating HPLC method.[11]
Stability-Indicating HPLC Method
A validated, stability-indicating high-performance liquid chromatography (HPLC) method is required to separate ramipril from its degradation products, including diketopiperazine.
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., LiChrospher® 100 RP-18, Acclaim 120 C18, Inertsil ODS-3) | [6][13] |
| Mobile Phase | A mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer pH 2.4, sodium hexanesulfonate solution pH 2.7) and an organic modifier (e.g., acetonitrile, methanol, tetrahydrofuran). A common composition is methanol-tetrahydrofuran-phosphate buffer (pH 2.4; 0.01M) (55:5:40, v/v/v). | [11][13] |
| Flow Rate | 1.0 - 1.5 mL/min | [11][13] |
| Detection | UV at 210 nm or 215 nm | [4][11][13] |
| Injection Volume | 3 - 20 µL | [13] |
| Temperature | Ambient | [13] |
Identification of Diketopiperazine: The identification of the diketopiperazine peak in the chromatogram is typically confirmed by comparing its retention time with that of a reference standard of ramipril-diketopiperazine.[14] Further confirmation can be achieved using mass spectrometry (MS) to determine the molecular weight of the degradation product.[1][6][12]
Conclusion
The spontaneous cyclization of ramipril to its diketopiperazine derivative is a significant degradation pathway that can compromise the quality and efficacy of ramipril-containing pharmaceuticals. A thorough understanding of the factors that promote this reaction, coupled with robust analytical methods for its detection and quantification, is paramount for the development of stable and effective drug products. By controlling temperature, pH, and moisture, and by selecting appropriate excipients, the formation of ramipril-diketopiperazine can be minimized, ensuring the safety and therapeutic benefit for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 8. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 9. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Factors Influencing Ramiprilat Diketopiperazine Formation
For Researchers, Scientists, and Drug Development Professionals
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in the body to its active form, ramiprilat (B1678798).[1][2][3] However, the stability of ramipril is a critical concern in pharmaceutical development, as it is susceptible to degradation, primarily through two pathways: hydrolysis to the active metabolite ramiprilat (ramipril-diacid) and intramolecular cyclization to the inactive impurity, ramiprilat diketopiperazine (DKP).[4][5][6] The formation of ramiprilat DKP is particularly undesirable as it represents a loss of therapeutic agent and introduces an impurity that requires careful control.[7][8] This technical guide provides a comprehensive overview of the factors influencing the formation of ramiprilat DKP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Degradation Pathways of Ramipril
Ramipril's degradation is primarily governed by its molecular structure, which contains an ester group susceptible to hydrolysis and an amino acid moiety prone to cyclization.[5] The two main degradation products are:
-
Ramiprilat (Ramipril-diacid): The active metabolite of ramipril, formed by the hydrolysis of the ester group.[4][6][9] While this is the desired bioconversion product in vivo, its formation in a pharmaceutical formulation prior to administration can be considered degradation.
-
This compound (DKP): An inactive cyclic condensation product.[4][7][8] Its formation is a critical quality attribute to control during drug product development and storage.
The formation of these degradation products is influenced by several factors, including pH, temperature, moisture, excipients, and manufacturing processes.[4][10]
Factors Influencing this compound Formation
Influence of pH
The pH of the formulation microenvironment plays a pivotal role in directing the degradation pathway of ramipril.
-
Acidic to Neutral pH: In acidic and neutral conditions, the formation of ramiprilat DKP is favored.[9][11] Studies have shown that in buffer solutions of pH 3 and pH 5, ramipril-diketopiperazine was detected as a degradation product.[12][13] Specifically, more than 0.2% of ramipril-diketopiperazine was detected in buffers of pH 3 and pH 5 when stored at 90°C for 1 hour.[12][13]
-
Alkaline pH: Conversely, an alkaline environment promotes the hydrolysis of the ester group, leading to the preferential formation of ramiprilat.[9][11][12][13] In a buffer of pH 8, more than 1% of ramipril-diacid was detected under the same conditions, with the alkaline medium having the greatest effect on its formation (over 50%).[12][13] Formulations with a basic pH (greater than 7, and more preferably greater than 8) have been shown to alter the degradation pathway towards the active metabolite ramiprilat, thus minimizing the formation of the inactive DKP.[9][11]
The following table summarizes the influence of pH on the degradation of ramipril.
| pH | Predominant Degradation Product | Observations |
| 3 | This compound | >0.2% formation observed after 1 hour at 90°C.[12][13] |
| 5 | This compound | >0.2% formation observed after 1 hour at 90°C.[12][13] A nanoemulsion formulation with an aqueous phase buffered at pH 5.0 showed the slowest degradation of ramipril.[4] |
| 8 | Ramiprilat (Ramipril-diacid) | >1% formation observed after 1 hour at 90°C, with over 50% degradation to this product in a strongly alkaline medium (0.1M NaOH).[12][13] Formulations with basic excipients like sodium bicarbonate favor the formation of ramiprilat over diketopiperazine.[9] |
Influence of Temperature
Temperature is a critical factor that accelerates the degradation of ramipril, with higher temperatures generally leading to increased formation of DKP.
-
Thermal Stress: Thermal degradation studies have shown that heat stress leads to the formation of ramiprilat DKP as the principal degradation product.[14] The degradation of ramipril follows first-order kinetics, and the rate of degradation increases with temperature.[4][7] For instance, in a nanoemulsion formulation, the percentage of undecomposed ramipril after 180 days was 98.87% at 5°C, 82.53% at 25°C, and only 32.80% at 40°C.[4]
-
Activation Energy: The energy of activation for the degradation of ramipril in a nanoemulsion formulation was found to be 12.879 kcal/mol.[4] In the solid state under dry air, the activation energy for DKP formation was determined to be 174.12 ± 46.2 kJ/mol, indicating a bimolecular and endothermic reaction.[7]
The following table presents quantitative data on the effect of temperature on ramipril stability.
| Temperature | Storage Time (days) | Remaining Ramipril (%) | Degradation Rate Constant (k) (day⁻¹) | Shelf Life (years) |
| 5°C | 180 | 98.87 | - | 4.7945 |
| 25°C | 180 | 82.53 | - | 0.2877 |
| 40°C | 180 | 32.80 | - | 0.0449 |
| 373 K (100°C) | - | - | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | - |
Data for 5°C, 25°C, and 40°C from a nanoemulsion formulation study.[4] Data for 373 K from a solid-state degradation study under dry air.[7]
Influence of Moisture
Moisture is a well-established factor that promotes the degradation of ramipril.[4][7][10]
-
Hydrolytic Degradation: Ramipril is sensitive to moisture, and its presence facilitates both hydrolysis to ramiprilat and cyclization to DKP.[4][5] Formulations should be protected from moisture to ensure stability.[5][15] It has been claimed that formulations need to be below 5.5% moisture content to be stable.[9]
-
Relative Humidity (RH): Studies on the solid-state stability of ramipril have shown its vulnerability to changes in relative humidity, with higher RH leading to accelerated degradation.[5][15]
Influence of Excipients
The choice of excipients in a formulation can significantly impact the stability of ramipril and the formation of DKP.
-
Alkalizing Agents: Basic excipients such as sodium bicarbonate, sodium carbonate, and arginine can create an alkaline microenvironment that favors the formation of ramiprilat over DKP.[9] An excess of the alkaline substance is preferred to suppress the formation of diketopiperazine.[9]
-
Buffering Agents: The use of buffers alone, such as sodium citrate, may not be sufficient to induce the degradation pathway to ramiprilat, even if they provide a basic pH.[9]
-
Diluents: Some diluents can affect stability. For example, the acidic microenvironment of lactose (B1674315) and dibasic calcium phosphate (B84403) may not negate the degradation pathway to diketopiperazine.[9] Calcium sulphate has been suggested as a suitable diluent as it can absorb water, reducing its availability for hydrolysis.[9]
-
Stabilizing Excipients: Certain excipients like talc, starch, methylcellulose (B11928114), and hydroxypropyl methylcellulose have been shown to stabilize pure ramipril.[5][15]
Influence of Manufacturing Processes
The manufacturing process itself can introduce stress that promotes ramipril degradation.
-
Wet Granulation: The wet granulation process, which involves the use of water, can significantly reduce the stability of ramipril due to its moisture sensitivity.[13] However, increasing the mixing time during wet granulation can reduce total impurities and shift the principal impurity from DKP to ramiprilat.[9]
-
Mechanical Stress: Mechanical stress, compaction, and other processing parameters can influence the stability of ramipril formulations.[4][10][16]
Visualization of Degradation Pathway and Experimental Workflow
Ramipril Degradation Pathway
The following diagram illustrates the two primary degradation pathways of ramipril.
Caption: Degradation pathways of Ramipril.
Experimental Workflow for Ramipril Stability Study
This diagram outlines a typical workflow for conducting a stability study of ramipril.
Caption: Workflow for a Ramipril stability study.
Experimental Protocols
Forced Degradation Study of Ramipril
Objective: To investigate the stability of ramipril under various stress conditions and identify degradation products.
Methodology: (Based on protocols described in literature[12][13][17])
-
Preparation of Stock Solution: Dissolve a known amount of ramipril drug substance in a suitable solvent (e.g., the mobile phase solvent A).
-
Acidic Degradation: Dilute the stock solution with 0.1M HCl and store at a specified temperature (e.g., 90°C) for a defined period (e.g., 1 hour).
-
Alkaline Degradation: Dilute the stock solution with 0.1M NaOH and store under the same conditions as acidic degradation.
-
Neutral Hydrolysis: Dilute the stock solution with water and store under the same conditions.
-
Oxidative Degradation: Dilute the stock solution with a hydrogen peroxide solution (e.g., 3%) and store under the same conditions.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 70°C or 90°C) for a defined period.
-
Sample Analysis: After the specified time, cool the solutions to room temperature and analyze them using a validated stability-indicating HPLC method to quantify ramipril and its degradation products.
HPLC Method for Quantification of Ramipril and its Degradation Products
Objective: To separate and quantify ramipril, ramiprilat, and ramiprilat DKP.
Methodology: (A representative method compiled from various sources[12][13][17][18])
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
Stationary Phase: A reversed-phase C18 column (e.g., Nucleosil 100-S 5 µm C18, 250 mm x 4.6 mm i.d. or Merck Lichrosphere C-18, 250 x 4 mm, 5 µ).[12][18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., sodium perchlorate (B79767) or phosphate buffer). The pH of the buffer is crucial for separation and is often acidic (e.g., pH 2.4 or 2.6).[12][17][18] A common mobile phase composition is a mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[17]
-
Injection Volume: 20 µL.[18]
-
Quantification: Use a validated calibration curve to determine the concentration of ramipril and its degradation products based on their peak areas.
Solid-State Stability Study
Objective: To evaluate the stability of ramipril in the solid state under controlled temperature and humidity.
Methodology: (Based on protocols described in literature[5][7][15])
-
Sample Preparation: Accurately weigh a specific amount of pure ramipril or a formulation into glass vials.
-
Stress Conditions: Place the vials in a stability chamber with controlled temperature (e.g., 343-373 K) and relative humidity (e.g., 0% for dry air studies or a range from 50-76% for humidity effect studies).[5][7]
-
Sampling: At predetermined time intervals, remove samples from the chamber and allow them to cool to room temperature.
-
Sample Analysis: Quantitatively transfer the contents of the vial to a volumetric flask using a suitable solvent like methanol. Shake to dissolve and then analyze using a validated HPLC method.
-
Kinetic Analysis: Plot the natural logarithm of the remaining ramipril concentration versus time to determine the order of the degradation reaction and calculate the degradation rate constant (k).
Conclusion
The formation of this compound is a critical degradation pathway for ramipril that must be carefully controlled to ensure the quality, safety, and efficacy of the drug product. This in-depth guide has highlighted that the formation of DKP is significantly influenced by pH, temperature, moisture, excipients, and manufacturing processes. Acidic to neutral pH, elevated temperatures, and the presence of moisture are key factors that promote DKP formation. Conversely, an alkaline microenvironment can steer the degradation pathway towards the formation of the active metabolite, ramiprilat.
For drug development professionals, a thorough understanding of these factors is essential for the rational design of stable ramipril formulations. This includes the careful selection of excipients, particularly the use of alkalizing agents, the optimization of manufacturing processes to minimize stress and moisture exposure, and the implementation of robust stability testing programs. By applying the principles and methodologies outlined in this guide, researchers and scientists can develop stable and effective ramipril formulations with minimized levels of the undesirable diketopiperazine impurity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011104588A2 - Solid pharmaceutical formulations of ramipril and amlodipine besylate, and their preparation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 10. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 12. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2006052968A2 - Stabilized ramipril compositions and methods of making - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. ijrpc.com [ijrpc.com]
The Unwanted Transformation: A Technical Guide to the Thermal Degradation of Ramipril into Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal degradation pathway of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797), leading to the formation of its primary cyclization degradant, ramipril diketopiperazine (DKP). Understanding this degradation pathway is critical for ensuring the stability, efficacy, and safety of ramipril formulations. This guide provides a comprehensive overview of the degradation mechanism, quantitative kinetic and thermodynamic data, detailed experimental protocols for stability studies, and visual representations of the degradation pathway and experimental workflows.
Introduction: The Instability Challenge of Ramipril
Ramipril, a widely prescribed medication for hypertension and heart failure, is a prodrug that is metabolized in the body to its active form, ramiprilat.[1] However, the chemical structure of ramipril makes it susceptible to degradation under various stress conditions, including heat, moisture, and pH variations.[2][3] One of the most significant degradation pathways is the intramolecular cyclization to form ramipril diketopiperazine (DKP), an inactive and undesirable impurity.[4][5][6] The formation of DKP not only reduces the therapeutic efficacy of the drug but also introduces a potential risk of toxicity.[4][7] Therefore, a thorough understanding of the thermal degradation of ramipril is paramount for the development of stable pharmaceutical formulations.
The Degradation Pathway: From ACE Inhibitor to Inactive Impurity
The thermal degradation of ramipril to DKP is an intramolecular cyclization reaction.[4] This process is accelerated by heat and involves the nucleophilic attack of the secondary amine on the ester carbonyl group, leading to the formation of a six-membered diketopiperazine ring and the elimination of ethanol. This transformation results in a complete loss of the pharmacological activity of ramipril, as the DKP derivative does not possess the necessary structural features to inhibit the angiotensin-converting enzyme.[8]
Caption: Thermal degradation pathway of ramipril to diketopiperazine.
Quantitative Analysis of Ramipril's Thermal Degradation
Forced degradation studies have been conducted to quantify the kinetics and thermodynamics of ramipril's thermal degradation to DKP. These studies typically involve subjecting ramipril to elevated temperatures and monitoring the concentration of the parent drug and the formation of the DKP impurity over time using stability-indicating analytical methods.
Kinetic Parameters
The thermal degradation of ramipril to DKP has been shown to follow first-order kinetics.[3][4] The rate of this degradation is dependent on temperature, with higher temperatures leading to a faster conversion to DKP.
| Parameter | Value | Conditions | Reference |
| Kinetic Order | First-Order | Solid state, dry air | [3][4] |
| Degradation Rate Constant (k) | 1.396 ± 0.133 × 10⁻⁵ s⁻¹ | 373 K (100 °C), dry air | [4][7] |
Thermodynamic Parameters
Thermodynamic parameters provide insight into the energy requirements and spontaneity of the degradation reaction.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 174.12 ± 46.2 kJ/mol | Solid state, dry air | [4][7] |
| Enthalpy of Activation (ΔH‡) | 171.65 ± 48.7 kJ/mol | Solid state, dry air | [4][7] |
| Entropy of Activation (ΔS‡) | Positive | Solid state, dry air | [4][7] |
The positive entropy of activation suggests that the transition state of the reaction is less ordered than the reactants, which is consistent with a cyclization reaction.[4][7] The reaction is endothermic, as indicated by the positive enthalpy of activation.[4][7]
Experimental Protocols for Studying Ramipril's Thermal Degradation
The following sections outline the key experimental methodologies employed in the investigation of ramipril's thermal degradation.
Forced Degradation (Thermal Stress) Study
This protocol describes a typical forced degradation study to induce the formation of ramipril DKP under thermal stress.
Caption: Workflow for a thermal forced degradation study of ramipril.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of pure ramipril drug substance (e.g., 10 mg) and place it into clean, dry glass vials.[4]
-
Thermal Stress Application: Place the vials in a calibrated oven or sand bath at a specific temperature, for example, 70°C or 100°C (373 K).[4][9] Samples are typically withdrawn at various time intervals to monitor the progress of degradation.
-
Sample Analysis Preparation: After the specified time, remove the vials from the heat source and allow them to cool to room temperature. Dissolve the contents of each vial in a suitable solvent, such as methanol, to a known concentration.[4]
-
Analytical Measurement: Analyze the prepared solutions using a validated stability-indicating HPLC method to separate and quantify ramipril and its degradation products, including DKP.
Stability-Indicating HPLC Method
A robust high-performance liquid chromatography (HPLC) method is essential for accurately monitoring the degradation of ramipril.
Chromatographic Conditions:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3][9] |
| Mobile Phase | A mixture of methanol, tetrahydrofuran, and phosphate (B84403) buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v) is a commonly used mobile phase.[9] Other mobile phases consisting of methanol/water/formaldehyde (49:50:1, v/v/v) have also been reported.[3] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV detection at 215 nm[9] |
| Injection Volume | 20 µL[3] |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the determination of ramipril and its degradation products.[9]
Identification of Degradation Product (HPLC-MS)
To confirm the identity of the degradation product as ramipril DKP, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is employed.
Methodology:
-
Sample Preparation: A sample of ramipril that has been subjected to thermal stress is prepared as described in the forced degradation study.
-
HPLC-MS Analysis: The sample is injected into an HPLC-MS system. The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes to obtain the mass-to-charge ratio (m/z) of the parent drug and its degradation products.[3][4]
-
Structure Elucidation: The molecular weight of the DKP derivative of ramipril is 398 g/mol (C₂₃H₃₀N₂O₄).[4] The mass spectrum of the degradation product should show a corresponding [M+H]⁺ ion at m/z 399 and/or an [M-H]⁻ ion at m/z 397 to confirm its identity.[4]
Conclusion
The thermal degradation of ramipril to diketopiperazine is a critical stability concern that can impact the quality and efficacy of pharmaceutical products. This technical guide has provided a comprehensive overview of the degradation pathway, quantitative data on its kinetics and thermodynamics, and detailed experimental protocols for its investigation. By understanding and controlling the factors that influence this degradation, researchers and drug development professionals can design more stable formulations of ramipril, ultimately ensuring patient safety and therapeutic benefit. It is crucial to note that factors such as moisture and excipients can also influence the stability of ramipril and should be considered in formulation development.[2][3]
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 6. EP1824451A2 - Stabilized ramipril compositions and methods of making - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Hydrolytic Stability of Ramipril: Navigating the Path to Diketopiperazine Formation
For Researchers, Scientists, and Drug Development Professionals
Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. However, its chemical structure, containing ester and amide functionalities, renders it susceptible to degradation, primarily through hydrolysis and intramolecular cyclization. This technical guide provides an in-depth analysis of the hydrolytic stability of ramipril, with a specific focus on the formation of its main degradation products: ramiprilat (B1678798) and ramipril diketopiperazine (DKP). Understanding these degradation pathways is critical for the development of stable and effective pharmaceutical formulations.
Degradation Pathways of Ramipril
Ramipril's degradation is principally governed by two competing reactions:
-
Hydrolysis: The ester group in ramipril is susceptible to hydrolysis, leading to the formation of its active metabolite, ramiprilat (ramipril-diacid). This reaction is significantly influenced by pH, with alkaline conditions markedly accelerating the degradation to ramiprilat.[1][2][3]
-
Intramolecular Cyclization: Ramipril can undergo an internal condensation reaction to form an inactive impurity, ramipril diketopiperazine (DKP) .[4][5][6] This cyclization is a key concern in formulation development as it leads to a loss of therapeutic activity. The formation of DKP is influenced by factors such as heat and the absence of moisture (dry air conditions).[5][7]
The prevalence of each degradation pathway is highly dependent on the environmental conditions, including pH, temperature, moisture, and the presence of excipients.[4][6][8]
Figure 1: Primary degradation pathways of Ramipril.
Quantitative Analysis of Ramipril Degradation
Forced degradation studies are instrumental in elucidating the stability of ramipril under various stress conditions. The following tables summarize quantitative data from several studies, highlighting the percentage of ramipril degradation and the formation of its primary degradants.
Table 1: Influence of pH on Ramipril Degradation
| Stress Condition | Duration | Temperature | % Ramipril Degraded | Major Degradation Product | Reference |
| 0.1 N HCl | 30 hours | Room Temperature | 21.8% | Ramiprilat & DKP | [1] |
| Water (Neutral) | 30 hours | Room Temperature | 20.2% | Ramiprilat & DKP | [1] |
| 0.1 N NaOH | 5 minutes | Room Temperature | 34.6% | Ramiprilat | [1] |
| Buffer pH 3 | 1 hour | 90°C | >0.2% DKP formed | Diketopiperazine | [2] |
| Buffer pH 5 | 1 hour | 90°C | >0.2% DKP formed | Diketopiperazine | [2] |
| Buffer pH 8 | 1 hour | 90°C | >1% Ramiprilat formed | Ramiprilat | [2] |
Table 2: Influence of Temperature and Humidity on Ramipril Degradation
| Stress Condition | Duration | Temperature | % Ramipril Degraded | Major Degradation Product | Reference |
| Thermal (Solid State) | - | 70°C | 15.1% | Diketopiperazine | [7] |
| Dry Air (Solid State) | 5.8 hours (t0.5) | 363 K (90°C) | 50% | Diketopiperazine | [5] |
| 76% RH (Solid State) | 146 hours (t0.5) | 363 K (90°C) | 50% | Ramiprilat & DKP | [5][6] |
Table 3: Degradation Rate Constants (k) of Ramipril under Dry Air Conditions
| Temperature (K) | Rate Constant (k) s-1 | Reference |
| 373 | 1.396 ± 0.133 × 10-5 | [5] |
Experimental Protocols
The quantification of ramipril and its degradation products is predominantly achieved using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. Below are detailed methodologies from cited literature.
Stability-Indicating HPLC Method for Forced Degradation Studies
This method is suitable for separating ramipril from its degradation products formed under various stress conditions.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: RP-18 column.
-
Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate (B84403) buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation for Stress Studies:
-
Acid Hydrolysis: Dissolve ramipril in 0.1 N HCl and keep for 30 hours.
-
Alkaline Hydrolysis: Dissolve ramipril in 0.1 N NaOH and keep for 5 minutes.
-
Neutral Hydrolysis: Dissolve ramipril in water and keep for 30 hours.
-
Oxidative Degradation: Treat ramipril solution with 3% H2O2.
-
Thermal Degradation: Expose solid ramipril to 70°C.
-
Photolytic Degradation: Expose ramipril solution and solid drug to UV and visible radiation.
-
Figure 2: Experimental workflow for forced degradation studies of Ramipril.
HPLC Method for Solid-State Stability Studies
This method is used to assess the degradation of ramipril in the solid state, particularly under varying temperature and humidity.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer (0.035 mol/L, pH 2.0) in a ratio of 65:35 (v/v).
-
Sample Preparation for Kinetic Study:
-
Accurately weigh pure ramipril into glass vials.
-
Expose the samples to controlled temperature and humidity conditions in a thermal chamber.
-
At predetermined time intervals, remove samples, cool to ambient temperature, and dissolve in a suitable solvent (e.g., methanol).
-
Filter the solution before injection into the HPLC system.
-
Key Factors Influencing Ramipril Stability
-
pH: Ramipril is most stable in a weakly acidic environment (around pH 5).[4] Alkaline conditions significantly accelerate hydrolysis to ramiprilat, while both acidic and neutral conditions can also lead to degradation.[1][2] Formulations that create a basic microenvironment tend to favor the formation of the active metabolite ramiprilat over the inactive DKP.[3]
-
Moisture: The presence of moisture is a critical factor in the hydrolytic degradation of ramipril to ramiprilat.[6][9] Therefore, protecting ramipril formulations from humidity is essential for maintaining stability.
-
Temperature: Elevated temperatures accelerate both hydrolysis and cyclization.[6] In the solid state under dry conditions, thermal stress predominantly leads to the formation of DKP.[5][7]
-
Excipients: The choice of excipients can significantly impact the stability of ramipril.[6][8] Some excipients can create a microenvironment that promotes degradation. Compatibility studies are crucial during formulation development.
Conclusion
The stability of ramipril is a complex interplay of its susceptibility to hydrolysis and intramolecular cyclization. While hydrolysis to the active metabolite ramiprilat is favored in alkaline and humid conditions, the formation of the inactive diketopiperazine is a significant concern under thermal stress and in dry environments. A thorough understanding of these degradation pathways and the factors that influence them is paramount for the rational design of stable ramipril formulations. The use of validated stability-indicating analytical methods, such as the HPLC protocols detailed in this guide, is essential for monitoring and controlling the degradation of ramipril, thereby ensuring the quality, efficacy, and safety of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 4. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2016207824A2 - A stable pharmaceutical composition comprising ramipril and/or amlodipine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
In Vivo Metabolic Fate of Ramipril: A Technical Guide to the Formation of its Diketopiperazine Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a potent angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for the management of hypertension and cardiovascular diseases. As a prodrug, ramipril undergoes extensive in vivo metabolism to exert its therapeutic effects and to be eliminated from the body. A key metabolic pathway involves the formation of a diketopiperazine derivative, an inactive metabolite. Understanding the pharmacokinetics and metabolic pathways of ramipril, including the formation of this diketopiperazine derivative, is crucial for drug development, clinical pharmacology, and the assessment of drug efficacy and safety. This technical guide provides an in-depth overview of the in vivo metabolism of ramipril to its diketopiperazine derivative, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.
Ramipril Metabolism Overview
Following oral administration, ramipril is rapidly absorbed and subsequently hydrolyzed, primarily in the liver, by carboxylesterases to its active metabolite, ramiprilat.[1][2][3] Ramiprilat is a more potent ACE inhibitor than its parent compound. In addition to its activation to ramiprilat, ramipril is also metabolized to several inactive compounds, including glucuronide conjugates of both ramipril and ramiprilat, and a diketopiperazine derivative.[1][3] The formation of the diketopiperazine metabolite is a significant pathway in the elimination of ramipril. These metabolites are excreted from the body through both renal and biliary routes.[2][4][5]
Quantitative Analysis of Ramipril and its Metabolites
The distribution and excretion of ramipril and its metabolites have been quantified in human studies. A key study investigating the pharmacokinetics and excretion of a single 5 mg oral dose of ramipril in cholecystectomy patients with T-drains provided valuable insights into the quantitative excretion of the diketopiperazine derivatives.[2][4] The following table summarizes the mean percentage of the administered dose of ramipril excreted as its major metabolites in urine and bile over a 24-hour period.
| Metabolite | Mean % of Administered Dose in Urine (± SD) | Mean % of Administered Dose in Bile (± SD) |
| Diketopiperazine Acid | 13.2 ± 5.6 | 9.0 ± 5.3 |
| Ramiprilat | 4.4 ± 2.4 | - |
| Diketopiperazine | - | 2.0 ± 1.2 |
| Ramiprilat Glucuronide | - | 3.4 ± 4.2 |
| Unchanged Ramipril | 0.9 ± 1.0 | 0.1 ± 0.1 |
Data sourced from Bender et al. (1995).[2][4]
Metabolic Pathway of Ramipril
The metabolic conversion of ramipril involves several key enzymatic and chemical transformations. The following diagram illustrates the primary metabolic pathways of ramipril, including the formation of the diketopiperazine derivative.
Experimental Protocols
The study of ramipril metabolism in vivo requires well-defined experimental protocols for subject selection, sample collection, and bioanalytical quantification. The following sections detail a typical experimental design for a human pharmacokinetic study and the analytical methodology for quantifying ramipril and its metabolites.
In Vivo Human Pharmacokinetic Study Protocol
This protocol is based on the study design by Bender et al. (1995) which investigated the excretion of ramipril and its metabolites in cholecystectomy patients.[2][4]
1. Subject Selection:
-
Inclusion Criteria: Adult male and female patients (aged 53-68 years) scheduled for cholecystectomy with T-drain insertion for bile collection.[2]
-
Informed Consent: All participants must provide written informed consent prior to inclusion in the study.[2]
-
Exclusion Criteria: Patients with significant renal or hepatic impairment (other than that indicated by the cholecystectomy), a history of hypersensitivity to ACE inhibitors, or concurrent use of medications known to significantly interact with ramipril.
2. Study Design:
-
Design: Open-label, single-dose pharmacokinetic study.[2]
-
Drug Administration: A single oral dose of 5 mg ramipril is administered to each patient.[2]
3. Sample Collection:
-
Blood (Serum): Blood samples are collected at the following time points: pre-dose, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 24, and 25 hours post-dose.[2] Serum is separated by centrifugation and stored at -20°C until analysis.
-
Urine: Urine is collected in fractions: 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours post-dose.[2] The volume of each fraction is recorded, and an aliquot is stored at -20°C.
-
Bile: Bile is collected via the T-drain in hourly fractions for the first 6 hours, followed by a 6-12 hour and a 12-24 hour collection period.[2] The volume of each fraction is recorded, and an aliquot is stored at -20°C.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and specific approach for the simultaneous quantification of ramipril and its metabolites in biological matrices.
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of ramipril or a structurally similar ACE inhibitor) and 300 µL of ice-cold methanol (B129727) or acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ramipril, ramiprilat, diketopiperazine derivative, and the internal standard.
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using appropriate pharmacokinetic software.
Experimental Workflow
The following diagram outlines the logical workflow of an in vivo study on ramipril metabolism.
Conclusion
The in vivo metabolism of ramipril is a complex process involving its conversion to the active metabolite, ramiprilat, and several inactive metabolites, including the diketopiperazine derivative. The formation of the diketopiperazine derivative represents a significant elimination pathway, with substantial excretion in both urine and bile. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and clinical pharmacology. A thorough understanding of these metabolic pathways is essential for optimizing the therapeutic use of ramipril and for the development of future cardiovascular drugs.
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism and biliary and urinary excretion of oral ramipril in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preliminary results of biliary excretion of ramipril after T-drainage in cholecystectomy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC-UV Method for the Determination of Ramiprilat Diketopiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] As a prodrug, ramipril is metabolized in the body to its active form, ramiprilat (B1678798). During manufacturing, storage, or under certain physiological conditions, ramipril can degrade through two primary pathways: hydrolysis to ramiprilat (impurity E) and intramolecular cyclization to form ramiprilat diketopiperazine (impurity D).[3] The presence of these impurities can impact the safety and efficacy of the drug product. Therefore, a robust, stability-indicating analytical method is crucial for their monitoring and control. This application note details a validated HPLC-UV method for the quantitative determination of this compound in the presence of ramipril and other degradation products.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using a stability-indicating HPLC-UV method.
1. Materials and Reagents
-
Ramipril reference standard (USP grade)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (85%) (Analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/deionized)
-
0.45 µm nylon syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to provide adequate separation:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax SB C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.035 M Phosphate buffer (pH 2.0) B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 210 nm[3][6] |
Preparation of Mobile Phase A (Phosphate Buffer, pH 2.0): Dissolve 4.76 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.0 with 85% phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of ramipril and this compound reference standards and transfer to separate 25 mL volumetric flasks. Dissolve in methanol and make up to the mark.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with the mobile phase.
-
Calibration Curve Solutions: Prepare a series of calibration standards by diluting the working standard solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL for both ramipril and this compound.
4. Sample Preparation
-
For Drug Substance: Accurately weigh about 25 mg of the ramipril drug substance, dissolve in methanol in a 25 mL volumetric flask, and make up to the mark. Dilute 1 mL of this solution to 10 mL with the mobile phase.
-
For Dosage Forms (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of ramipril to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up to the mark with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase.
5. Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the ramipril drug substance.
-
Acid Hydrolysis: Treat 10 mg of ramipril with 10 mL of 0.1 N HCl and heat at 70°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.
-
Base Hydrolysis: Treat 10 mg of ramipril with 10 mL of 0.1 N NaOH and heat at 70°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: Treat 10 mg of ramipril with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute the solution with the mobile phase.
-
Thermal Degradation: Keep 10 mg of ramipril in an oven at 70°C for 48 hours. Dissolve the sample in the mobile phase.
-
Photolytic Degradation: Expose 10 mg of ramipril to UV light (254 nm) for 24 hours. Dissolve the sample in the mobile phase.
Analyze all stressed samples using the developed HPLC method to ensure the separation of the degradation products from the parent drug.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 3000 |
| Resolution (Rs) | Rs ≥ 2.0 | > 2.5 |
| % RSD for 6 injections | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.10[4][7] |
| LOQ (µg/mL) | 0.25[4][7] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Robust |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of Ramipril | Purity of Ramipril Peak |
| Acid Hydrolysis (0.1 N HCl, 70°C, 2h) | ~15% | Pure |
| Base Hydrolysis (0.1 N NaOH, 70°C, 2h) | ~20% | Pure |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% | Pure |
| Thermal (70°C, 48h) | ~8% | Pure |
| Photolytic (UV, 24h) | ~5% | Pure |
Visualizations
Caption: Workflow for sample and standard preparation.
Caption: HPLC-UV system workflow.
Caption: Degradation pathways of Ramipril.
The described HPLC-UV method is simple, rapid, precise, and accurate for the determination of this compound in the presence of ramipril and its other degradation products. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and stability studies of ramipril.
References
Application Notes and Protocols for the Quantitative Analysis of Ramiprilat Diketopiperazine in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in the liver to its active form, ramiprilat (B1678798).[1] During the manufacturing process and upon storage, ramipril can degrade into several impurities, with ramiprilat diketopiperazine (DKP) being a significant degradation product.[1][2] The formation of this inactive impurity can impact the efficacy and safety of the pharmaceutical product. Therefore, robust and validated analytical methods for the quantitative determination of this compound are crucial for quality control and stability testing of ramipril formulations.
These application notes provide detailed protocols for the quantitative analysis of this compound in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Degradation Pathway of Ramipril
The primary degradation pathway leading to the formation of this compound involves an intramolecular cyclization of ramipril. This process is often accelerated by heat and the absence of moisture (dry air conditions).[1][3]
Experimental Protocols
This section details the validated analytical methods for the quantification of this compound.
Method 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)
This method allows for the simultaneous determination of ramipril and its degradation products, including this compound.[4][5]
3.1.1. Materials and Reagents
-
Ramipril Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 20 mM Potassium dihydrogen orthophosphate buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
3.1.3. Preparation of Solutions
-
Buffer Preparation (20 mM Potassium dihydrogen orthophosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of ramipril and transfer to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to a suitable concentration for analysis.
-
3.1.4. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity for the quantification of this compound, especially at low concentration levels.[5]
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formaldehyde (B43269) (analytical grade)
3.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : Water : Formaldehyde (49:50:1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 25°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z) → Product Ion (m/z) (To be determined for DKP) |
| Collision Energy | To be optimized |
| Cone Voltage | To be optimized |
3.2.3. Preparation of Solutions
-
Mobile Phase Preparation: Mix methanol, water, and formaldehyde in the specified ratio. Degas before use.
-
Standard and Sample Preparation: Follow the same procedure as described in the HPLC method (Section 3.1.3), using the LC-MS grade solvents and diluting with the mobile phase.
Data Presentation
The following tables summarize representative quantitative data for this compound in pharmaceutical formulations. The actual values will vary depending on the specific formulation, storage conditions, and age of the product.
Table 1: Quantitative Analysis of this compound by HPLC-UV
| Sample ID | Formulation Strength | Storage Condition | This compound (µ g/tablet ) | % of Label Claim (Ramipril) |
| Tablet A | 5 mg | Initial | < LOQ | < LOQ |
| Tablet A | 5 mg | 40°C/75% RH, 3 months | 5.2 | 0.104 |
| Tablet B | 10 mg | Initial | 1.5 | 0.015 |
| Tablet B | 10 mg | 40°C/75% RH, 3 months | 12.8 | 0.128 |
| LOQ: Limit of Quantitation |
Table 2: Quantitative Analysis of this compound by LC-MS/MS
| Sample ID | Formulation Type | Storage Condition | This compound (ng/tablet) | % of Label Claim (Ramipril) |
| Capsule C | 2.5 mg | Initial | 85 | 0.0034 |
| Capsule C | 2.5 mg | 25°C/60% RH, 12 months | 250 | 0.0100 |
| Tablet D | 5 mg | Initial | 120 | 0.0024 |
| Tablet D | 5 mg | 25°C/60% RH, 12 months | 410 | 0.0082 |
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of this compound in pharmaceutical samples.
References
Application Notes and Protocols for LC-MS Analysis of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is metabolized in the body to its active form, ramiprilat (B1678798). A major degradation product of ramipril is ramipril diketopiperazine, an inactive cyclized derivative.[1] The formation of this diketopiperazine can occur during storage and is a critical parameter for the quality control of ramipril formulations.[2][3] While numerous methods exist for the quantification of ramipril and ramiprilat in biological matrices, specific protocols for the sample preparation and LC-MS analysis of ramiprilat diketopiperazine are not as extensively documented.
These application notes provide a comprehensive overview of established sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP)—for ramipril and ramiprilat. These methods can serve as a strong foundation for developing a validated protocol for this compound analysis. Given the structural similarities, it is anticipated that these methodologies will be largely applicable, though optimization and validation are essential.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the LC-MS/MS analysis of ramipril and ramiprilat, which can be used as a reference for method development for this compound.
Table 1: Solid-Phase Extraction (SPE) Performance
| Analyte | LLOQ (ng/mL) | Recovery (%) | Reference |
| Ramipril | 0.1 | 63.5 - 74.3 | [4] |
| Ramiprilat | 0.1 | 63.5 - 74.3 | [4] |
| Ramipril | 0.5 - 250 (Linear Range) | 88.7 | [5] |
| Ramiprilat | 0.5 - 250 (Linear Range) | 101.8 | [5] |
| Ramipril | 0.1 | 90.1 - 104.1 | [6] |
| Ramiprilat | 0.1 | 90.1 - 104.1 | [6] |
Table 2: Liquid-Liquid Extraction (LLE) Performance
| Analyte | LLOQ (ng/mL) | Recovery (%) | Reference |
| Ramipril | 0.10 | 81.0 - 98.2 | [7] |
| Ramiprilat | 0.25 | 81.0 - 98.2 | [7] |
Table 3: Protein Precipitation (PP) Performance
| Analyte | LLOQ (ng/mL) | Recovery (%) | Reference |
| Ramipril | 1.09 | 79.83 - 81.66 | [8] |
| Ramiprilat | 1.08 | 82.02 - 87.05 | [8] |
| Ramipril | 0.50 | Not Reported | [9] |
Experimental Protocols
The following are detailed protocols for the primary sample preparation techniques used for ramipril and ramiprilat, which can be adapted for this compound.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on methods developed for the simultaneous quantification of ramipril and ramiprilat in human plasma.[5][6]
Materials:
-
SPE Cartridges (e.g., Oasis HLB or equivalent)
-
Human plasma (or other biological matrix)
-
Internal Standard (IS) solution (e.g., enalapril (B1671234) or a deuterated analog)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the samples for 15 seconds.
-
To 500 µL of plasma, add 50 µL of IS solution. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the determination of ramipril and ramiprilat in human serum.[7]
Materials:
-
Human serum (or other biological matrix)
-
Internal Standard (IS) solution
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum in a microcentrifuge tube, add 25 µL of IS solution.
-
Add 25 µL of 1% formic acid to acidify the sample. Vortex for 15 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Protocol 3: Protein Precipitation (PP)
This protocol is based on a validated method for ramipril and ramiprilat in human plasma.[8]
Materials:
-
Human plasma (or other biological matrix)
-
Internal Standard (IS) solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of IS solution. Vortex for 30 seconds.
-
-
Precipitation:
-
Add 1 mL of an extraction solution (e.g., acetonitrile:methanol with 0.2% TFA).
-
Vortex for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 RPM for 5 minutes at 4-8°C.
-
-
Supernatant Collection:
-
Transfer the supernatant to an autosampler vial.
-
-
Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Visualizations
The following diagrams illustrate the experimental workflows for each sample preparation technique.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
Conclusion and Recommendations
The provided protocols for Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation offer robust starting points for developing a validated LC-MS method for the quantification of this compound in biological matrices. Due to the absence of specific literature for this analyte, it is crucial to perform thorough method development and validation. Key considerations should include:
-
Selection of an appropriate internal standard: A deuterated analog of this compound would be ideal.
-
Optimization of extraction parameters: pH, solvent choice, and washing steps may need adjustment to maximize recovery and minimize matrix effects for the diketopiperazine derivative.
-
Validation according to regulatory guidelines: Ensure the final method is validated for specificity, linearity, accuracy, precision, and stability.
By adapting these established methodologies, researchers can confidently develop a sensitive and reliable assay for this compound, contributing to a more comprehensive understanding of ramipril's stability and metabolism.
References
- 1. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 2. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. tsijournals.com [tsijournals.com]
Application Note: Utilizing Ramiprilat Diketopiperazine as a Reference Standard for Accurate Impurity Profiling in Ramipril Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and cardiovascular diseases.[1][2] As with any pharmaceutical active ingredient, ensuring the purity and safety of Ramipril formulations is critical. Regulatory bodies require stringent control over impurities, which can arise during synthesis or degradation upon storage.[3][4]
Two primary degradation pathways for Ramipril are hydrolysis to its active metabolite, Ramiprilat (Impurity E), and intramolecular cyclization to form Ramipril diketopiperazine (Impurity D).[1][3] Another key related substance is Ramiprilat Diketopiperazine (also known as Ramipril EP Impurity K), which is an impurity of Ramiprilat.[5][6] The formation of these impurities is influenced by factors such as pH, temperature, and humidity.[7][8] For instance, basic formulations tend to favor the formation of the active metabolite Ramiprilat, while acidic or neutral conditions can lead to the inactive Ramipril diketopiperazine.[9][10]
Accurate identification and quantification of these impurities are essential for quality control. This application note provides a detailed protocol for the use of this compound as a reference standard in the impurity profiling of Ramipril using High-Performance Liquid Chromatography (HPLC).
Ramipril Degradation and Impurity Formation
The chemical stability of Ramipril is a significant factor in its formulation and storage. The degradation primarily occurs via two main pathways. The presence of moisture can lead to the hydrolysis of the ester group, forming the active diacid metabolite, Ramiprilat. Concurrently, an internal cyclization reaction can occur, leading to the formation of the inactive diketopiperazine derivative.[7][8] Understanding this pathway is crucial for developing stability-indicating analytical methods.
Caption: Ramipril degradation pathways.
Experimental Protocol: HPLC Method for Impurity Profiling
This section details the protocol for identifying and quantifying this compound in Ramipril samples.
Instrumentation, Reagents, and Materials
-
Instrumentation : HPLC system with UV or Diode Array Detector (DAD).[11]
-
Reference Standards : this compound (EP Impurity K), Ramipril, and other relevant impurity standards (e.g., Ramipril Diketopiperazine).[12][13]
-
Reagents : HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, sodium hexanesulfonate, and phosphoric acid.[7][11] High-purity water.
-
Materials : Volumetric flasks, pipettes, autosampler vials, and 0.45 µm membrane filters.
Preparation of Solutions
Protocol 1: Mobile Phase Preparation
-
Buffer Preparation (Aqueous Phase) : Dissolve 0.2 g of sodium hexanesulfonate in 1000 mL of high-purity water. Adjust the pH to 2.7 with phosphoric acid.[11]
-
Mobile Phase : The mobile phase is used in a gradient mode. The specific gradient depends on the full profile of impurities being analyzed. A typical starting point involves a mixture of the prepared buffer and acetonitrile.[11]
-
Filtration and Degassing : Filter the buffer and organic phase through a 0.45 µm membrane filter and degas using sonication or vacuum degassing before use.[7]
Protocol 2: Reference Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL) : Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (typically a mixture of the mobile phase components) and sonicate to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
-
Working Standard Solution (e.g., 1.0 µg/mL) : Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is often set around the reporting threshold for impurities (e.g., 0.1% of the nominal sample concentration).
Protocol 3: Sample Solution Preparation
-
Sample Weighing : Weigh and transfer a quantity of the Ramipril drug substance or powdered tablets equivalent to 100 mg of Ramipril into a 100 mL volumetric flask.
-
Dissolution : Add approximately 70 mL of diluent, and sonicate for at least 15 minutes to ensure complete dissolution.[14]
-
Final Preparation : Allow the solution to cool, dilute to the mark with diluent, and mix thoroughly. Filter the solution through a 0.45 µm filter into an HPLC vial.
Chromatographic Conditions and System Suitability
The following table outlines a validated set of chromatographic conditions for the analysis of Ramipril and its impurities.[11]
| Parameter | Condition |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | 0.2 g/L Sodium Hexanesulfonate solution (pH 2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized to separate Ramipril from all known impurities |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | ~25 minutes |
Protocol 4: System Suitability Testing (SST) Before sample analysis, the system's performance must be verified.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solution five or six times.
-
Calculate the system suitability parameters from the replicate injections.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 5.0% for peak area and retention time |
| Resolution | ≥ 1.5 between adjacent impurity peaks and the main peak |
Analysis Workflow and Data Interpretation
The overall workflow from preparation to final result calculation is a systematic process designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for impurity analysis.
Identification and Quantification
-
Identification : The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification : The amount of the impurity is calculated using the peak area response from the chromatograms of the standard and sample solutions.
Calculation Formula:
Percentage of Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound in the standard chromatogram.
-
Conc_Standard: Concentration of the this compound standard solution (e.g., in mg/mL).
-
Conc_Sample: Concentration of the Ramipril sample solution (e.g., in mg/mL).
Method Validation and Performance
A fully validated method ensures reliable and accurate results. Key validation parameters are summarized below. Data presented are typical and should be established for each specific laboratory method.
| Validation Parameter | Typical Result |
| Linearity (R²) | ≥ 0.998 over a range of LOQ to 150% of the specification limit |
| Limit of Detection (LOD) | ~0.03% (relative to nominal sample concentration)[11] |
| Limit of Quantification (LOQ) | ~0.09% (relative to nominal sample concentration)[11] |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (% RSD) | ≤ 5.0% for repeatability and intermediate precision |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate quantification of this impurity in Ramipril drug substances and products.[15][16] The detailed HPLC protocol and workflow provided in this note offer a robust framework for quality control laboratories. Adherence to these procedures, including rigorous system suitability testing and method validation, ensures that Ramipril formulations meet the required purity and safety standards, ultimately protecting patient health.
References
- 1. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 2. celerion.com [celerion.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Ramipril EP Impurity K (this compound) | CAS Number 108736-10-3 [klivon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 10. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound(Mixture of Diastereoisomers) [lgcstandards.com]
- 13. 雷米普利杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. How To Choose the Proper Analytical Reference Standards? [symteraanalytics.com]
- 16. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
Application Note & Protocol: Stability Testing of Ramipril and its Diketopiperazine Degradant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor, a prodrug that is metabolized in the liver to its active form, ramiprilat.[1] The chemical stability of ramipril is a critical quality attribute, as it can degrade through two primary pathways: hydrolysis of the ester group to form the active metabolite ramiprilat, and an intramolecular cyclization to form the inactive impurity, ramipril diketopiperazine (DKP).[1][2][3] The formation of DKP is undesirable as it represents a loss of therapeutic activity and introduces an impurity that must be monitored and controlled.[2] Factors such as temperature, humidity, and pH significantly influence the rate and pathway of degradation.[3][4]
This document outlines a comprehensive protocol for the stability testing of ramipril, with a specific focus on quantifying the formation of the ramipril diketopiperazine impurity. The methodologies described are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to ensure regulatory compliance.[5][6]
Ramipril Degradation Pathway
Ramipril degrades into its active diacid form, ramiprilat, or cyclizes into the inactive diketopiperazine. The degradation pathway is influenced by environmental conditions; for instance, basic conditions may favor the formation of ramiprilat, while exposure to moisture and heat can promote the formation of the diketopiperazine derivative.[1][3][4]
Stability Testing Experimental Workflow
The stability testing protocol involves a multi-stage process, beginning with forced degradation to identify potential degradants and validate the analytical method, followed by formal long-term and accelerated studies to establish the re-test period or shelf life.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: To identify likely degradation products, establish the intrinsic stability of the ramipril molecule, and validate the analytical method's ability to separate the drug from its degradants.[6][7]
Methodology:
-
Preparation: Prepare stock solutions of ramipril in a suitable solvent (e.g., methanol (B129727) or mobile phase diluent).
-
Acid Hydrolysis: Mix ramipril solution with 0.1 N HCl and heat at 70°C for up to 30 hours. Withdraw samples at appropriate time intervals.[7] Neutralize the samples before analysis.
-
Base Hydrolysis: Mix ramipril solution with 0.1 N NaOH at room temperature. Withdraw samples at appropriate time intervals. Neutralize the samples before analysis.[7]
-
Oxidative Degradation: Treat ramipril solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Withdraw samples at appropriate time intervals.[7]
-
Thermal Degradation: Expose solid ramipril powder to dry heat at 70-80°C in a calibrated oven.[7][8] For kinetic studies under dry air, higher temperatures (e.g., 353 K to 373 K) can be used.[2]
-
Photostability: Expose solid ramipril powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using the validated stability-indicating HPLC method (Protocol 3.2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify ramipril, ramiprilat, and ramipril diketopiperazine (DKP).
Example HPLC Conditions:
| Parameter | Specification |
| Column | LiChrospher 100 RP-18 (5 µm, 250 mm x 4 mm) or equivalent C18/C8 column.[2][8] |
| Mobile Phase | Acetonitrile and 0.035 M aqueous phosphate (B84403) buffer (pH 2.0) in a 65:35 v/v ratio.[2][3] |
| Flow Rate | 1.0 - 1.2 mL/min.[2][3] |
| Detection | UV at 210 nm or 215 nm.[2][7][8] |
| Injection Volume | 20 µL.[2][3] |
| Column Temperature | Ambient or controlled at 25°C. |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the peaks for ramipril, ramiprilat, and DKP are well-resolved from each other and from any other degradants formed during stress testing.
Protocol 3: Formal Stability Study (ICH Q1A)
Objective: To determine a re-test period for the drug substance or a shelf life for the drug product under defined storage conditions.[5]
Methodology:
-
Batches: Use at least three primary batches of the drug substance or product packaged in the proposed container closure system.[9]
-
Storage Conditions: Place samples in calibrated stability chambers set to the following ICH conditions:[5][10]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency: Pull samples for analysis at specified time points:[5][9]
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months (and annually thereafter).
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, test the samples for relevant attributes, including:
-
Assay of Ramipril
-
Quantification of Ramipril Diketopiperazine
-
Quantification of other related substances
-
Physical appearance
-
Moisture content
-
Data Presentation
Quantitative data should be summarized to facilitate analysis and comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition (Agent, Duration, Temp) | Ramipril Assay (%) | Ramipril DKP (%) | Total Impurities (%) | Observations |
| Control (t=0) | 99.8 | < 0.05 | 0.15 | No degradation |
| 0.1 N HCl, 24h, 70°C | 92.5 | 1.8 | 7.5 | Significant degradation |
| 0.1 N NaOH, 8h, RT | 89.1 | 4.5 | 10.9 | Major degradation |
| 3% H₂O₂, 24h, RT | 96.2 | 0.8 | 3.8 | Moderate degradation |
| Dry Heat, 90h, 373 K | 0 | ~100 | ~100 | Complete conversion to DKP[2] |
| Photolytic (ICH Q1B) | 99.5 | < 0.05 | 0.20 | Stable under photolytic stress[7] |
Table 2: Example Long-Term Stability Data (25°C / 60% RH)
| Time Point (Months) | Ramipril Assay (%) | Ramipril DKP (%) | Total Impurities (%) |
| 0 | 99.9 | 0.06 | 0.14 |
| 3 | 99.7 | 0.08 | 0.18 |
| 6 | 99.5 | 0.10 | 0.25 |
| 9 | 99.3 | 0.12 | 0.31 |
| 12 | 99.1 | 0.15 | 0.40 |
| 24 | 98.2 | 0.28 | 0.85 |
Table 3: Example Accelerated Stability Data (40°C / 75% RH)
| Time Point (Months) | Ramipril Assay (%) | Ramipril DKP (%) | Total Impurities (%) |
| 0 | 99.9 | 0.06 | 0.14 |
| 3 | 98.5 | 0.45 | 1.10 |
| 6 | 97.1 | 0.95 | 2.25 |
Data Evaluation: The data from formal stability studies are evaluated to determine the point at which a "significant change" occurs. The results are used to propose a re-test period, ensuring that the drug substance or product remains within its specification limits throughout its shelf life. For ramipril, the degradation to DKP follows first-order kinetics under certain conditions, which can be used to predict shelf life.[2][3]
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 5. database.ich.org [database.ich.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 10. pharmaacademias.com [pharmaacademias.com]
Application Note: Forced Degradation Studies for the Identification of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2] This information is vital for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and ensuring the safety and efficacy of the final drug product.[1][2]
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to degradation through hydrolysis and intramolecular cyclization.[3][4] One of the primary degradation products is Ramiprilat diketopiperazine, an inactive impurity.[5][6][7] The formation of this diketopiperazine derivative is a key quality attribute to monitor during stability studies. Basic conditions tend to favor the formation of the active metabolite, ramiprilat, whereas other conditions can lead to the inactive diketopiperazine.[5][6][7]
This application note provides a detailed protocol for conducting forced degradation studies on Ramipril to identify and quantify this compound.
Experimental Workflow
The overall workflow for the forced degradation study of Ramipril is depicted below.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 6. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 7. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
Application Note & Protocol: Solid-Phase Extraction of Ramiprilat Diketopiperazine from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril (B1678797), a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes metabolism in the body to its active form, ramiprilat (B1678798), and further degrades to inactive metabolites, including ramiprilat diketopiperazine. Accurate quantification of these compounds in biological matrices such as plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from plasma, leading to cleaner extracts and improved analytical sensitivity, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
This document provides a detailed protocol for a solid-phase extraction method optimized for the extraction of this compound from human plasma. The methodology is based on established protocols for ramipril and ramiprilat and is designed to serve as a comprehensive guide for researchers in the field.[3][4][5]
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges, such as Oasis HLB (hydrophilic-lipophilic balanced) or C18 cartridges, are recommended. The selection may require optimization based on specific laboratory conditions and analyte characteristics.
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (or acetic acid)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Internal Standard (IS): A suitable deuterated analog of this compound or a structurally similar compound not present in the sample.
-
Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the plasma samples to pellet any particulate matter.
-
To 500 µL of plasma, add the internal standard and vortex to mix.
-
Acidify the plasma sample by adding a small volume of an acidic solution (e.g., 2% formic acid) to a pH of approximately 3-4. This step is crucial for ensuring the analyte is in a suitable form for retention on the reversed-phase sorbent.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization for specific applications.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed. This step solvates the sorbent material.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent. This prepares the sorbent for the aqueous sample.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a slightly stronger non-polar solvent can be performed to remove lipids and other non-polar interferences. The choice of wash solvent should be carefully optimized to avoid premature elution of the analyte.
-
-
Elution: Elute the this compound from the cartridge using 1-2 mL of a suitable elution solvent. Common elution solvents include methanol, acetonitrile, or a mixture of these with a modifier like formic acid or ammonium hydroxide to ensure complete elution of the acidic analyte.[6] For acidic compounds, an elution solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol) can be effective.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
Data Presentation
While specific quantitative data for the solid-phase extraction of this compound is not extensively available in the literature, the performance of SPE methods for the parent drug, ramipril, and its active metabolite, ramiprilat, provides a strong indication of the expected performance for the diketopiperazine metabolite. The use of SPE for ramipril and ramiprilat has been shown to result in high recovery and good precision.[3][7]
Table 1: Representative Performance Data for SPE of Ramipril and Ramiprilat from Plasma
| Parameter | Ramipril | Ramiprilat | Reference |
| Recovery | 88.7% | 101.8% | [4] |
| >81% | >81% | [3][7] | |
| 63.5 - 74.3% | 63.5 - 74.3% | [5] | |
| Linearity Range | 0.5 - 250 ng/mL | 0.5 - 250 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | [5] |
Note: This table summarizes data from different studies and serves as a general reference. Actual performance may vary depending on the specific method and laboratory conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from plasma.
Caption: Solid-phase extraction workflow for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from human plasma. While the method is based on established procedures for related compounds, it offers a robust starting point for researchers and scientists. The provided workflow and data summary will aid in the development and validation of sensitive and reliable bioanalytical methods for the quantification of this important metabolite, ultimately supporting drug development and clinical research in the field of cardiovascular medicine. Further optimization and validation are recommended to ensure the method meets the specific requirements of each laboratory and study.
References
- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cms.mz-at.de [cms.mz-at.de]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Capillary Electrophoresis Method for the Separation of Ramipril and Its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ramipril (B1678797) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2] During its synthesis and storage, several impurities can form, which may affect the efficacy and safety of the drug product. Therefore, it is crucial to have a robust analytical method to separate and quantify ramipril and its impurities. Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high efficiency, speed, and minimal solvent consumption.[3]
This application note details a specific microemulsion electrokinetic chromatography (MEEKC) method for the separation of ramipril and its eight main impurities.[4][5] A challenge in the analysis of ramipril is the presence of interconverting cis-trans isomers due to a proline-like moiety in its structure, which can lead to peak broadening and inaccurate quantification.[4][5] The described MEEKC method effectively overcomes this issue by ensuring that all compounds undergoing this isomerization migrate as single, sharp peaks.[4][5]
Experimental Protocols
This section provides a detailed protocol for the separation of ramipril and its impurities using a MEEKC method adapted from the validated procedure described by Orlandini et al. (2011).[4][6]
Instrumentation and Materials
-
Instrument: Capillary Electrophoresis system with a diode array detector (DAD) or UV detector.
-
Capillary: Fused-silica capillary, uncoated.
-
Reagents:
-
Sodium dodecyl sulfate (B86663) (SDS)
-
n-Butanol
-
n-Heptane
-
Sodium phosphate (B84403) monobasic
-
Phosphoric acid
-
Sodium hydroxide
-
Ramipril reference standard and impurity standards
-
Milli-Q water or equivalent
-
Preparation of Solutions
a) 90 mM Phosphate Buffer (pH 2.5):
-
Dissolve an appropriate amount of sodium phosphate monobasic in Milli-Q water to prepare a 90 mM solution.
-
Adjust the pH to 2.5 with phosphoric acid.
b) Microemulsion Background Electrolyte (BGE): The optimized microemulsion consists of:
-
88.95% (v/v) 90 mM Phosphate Buffer (pH 2.5)
-
10.00% (v/v) of a 1:2 (w/w) mixture of SDS and n-butanol
-
1.05% (v/v) n-Heptane
To prepare 100 mL of the BGE:
-
Accurately weigh 10.00 g of the SDS/n-butanol (1:2) mixture.
-
In a 100 mL volumetric flask, combine the SDS/n-butanol mixture with 1.05 mL of n-heptane.
-
Add the 90 mM phosphate buffer (pH 2.5) to the flask and bring the volume to 100 mL.
-
Sonicate the mixture until it becomes a clear and homogenous microemulsion.
c) Sample Preparation:
-
Prepare a stock solution of ramipril and its impurities in a suitable diluent (e.g., methanol (B129727) or the BGE).
-
For the analysis of pharmaceutical dosage forms, crush tablets and dissolve the powder in the diluent to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Capillary Electrophoresis Method Parameters
The following table summarizes the optimized instrumental conditions for the MEEKC method.[4][5][6]
| Parameter | Condition |
| Capillary | Fused-silica, uncoated |
| Detection | UV, wavelength as appropriate for ramipril |
| Voltage | -26 kV (Reverse Polarity) |
| Temperature | 17°C |
| Background Electrolyte | Microemulsion (see preparation) |
| Injection | Hydrodynamic or electrokinetic |
| Run Time | Approximately 10 minutes |
Experimental Procedure
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing with 1 M NaOH, followed by Milli-Q water, and then the BGE.
-
System Equilibration: Equilibrate the system by running the BGE for a sufficient time until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution.
-
Electrophoretic Run: Apply the specified voltage and temperature to initiate the separation.
-
Data Acquisition: Record the electropherogram for the duration of the run time.
-
Analysis: Identify and quantify ramipril and its impurities based on their migration times and peak areas relative to the reference standards.
Data Presentation
The following table presents representative data for the separation of ramipril and its impurities, demonstrating the expected performance of the method. Baseline separation of all analytes is achieved in approximately 10 minutes.[4][5]
Note: The migration times and resolution values are illustrative and may vary slightly depending on the specific instrument and experimental conditions.
| Analyte | Migration Time (min) (Illustrative) | Resolution (Rs) (Illustrative) |
| Impurity A | 4.2 | - |
| Impurity B | 4.8 | > 2.0 |
| Impurity C | 5.5 | > 2.0 |
| Impurity D | 6.1 | > 2.0 |
| Ramipril | 6.8 | > 2.0 |
| Impurity E | 7.5 | > 2.0 |
| Impurity F | 8.2 | > 2.0 |
| Impurity G | 8.9 | > 2.0 |
| Impurity H | 9.6 | > 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the MEEKC method for the analysis of ramipril impurities.
Caption: Workflow for Ramipril Impurity Analysis by MEEKC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization [cris.unibo.it]
Application Note: High-Resolution Mass Spectrometry for the Characterization of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, undergoes degradation through hydrolysis to its active metabolite, ramiprilat (B1678798), and subsequent cyclization to form the diketopiperazine impurity, ramiprilat diketopiperazine.[1] The monitoring and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for the identification and quantification of these degradation products. This application note provides a detailed protocol for the characterization of this compound using LC-HRMS, including sample preparation, analytical methods, and data analysis.
Formation Pathway of this compound
Ramipril is a prodrug that is converted in the body to its active form, ramiprilat, through ester hydrolysis.[2] Ramiprilat can then undergo intramolecular cyclization to form the inactive impurity, this compound. This degradation is known to be accelerated by heat.[3][4]
References
Troubleshooting & Optimization
Co-elution of Ramiprilat diketopiperazine with other impurities
Topic: Troubleshooting the Co-elution of Ramiprilat Diketopiperazine with Other Impurities
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the co-elution of this compound (DKP) with other impurities during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DKP) and why is its separation from other impurities critical?
This compound, also known as Ramipril (B1678797) Impurity D, is a major degradation product of Ramipril formed through an internal cyclization reaction.[1][2][3][4] The degradation process of Ramipril also yields other impurities, such as Ramiprilat (the active metabolite, also known as Impurity E).[5][6] Accurate quantification of DKP and other impurities is a regulatory requirement to ensure the safety, efficacy, and stability of the final drug product. Co-elution can lead to inaccurate quantification of these impurities, potentially masking an out-of-specification result.
Q2: What are the common signs of DKP co-eluting with another impurity in my chromatogram?
Co-elution should be suspected if the peak corresponding to DKP exhibits abnormalities such as:
-
Peak Shouldering: The presence of a small, unresolved peak on the leading or tailing edge of the main peak.[7][8]
-
Peak Tailing or Fronting: Asymmetry where the latter or former half of the peak is drawn out.
-
Broader than Expected Peaks: A significant increase in peak width compared to other peaks in the chromatogram.
-
Inconsistent Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), a "peak purity" analysis can confirm co-elution.[7] A pure peak will have a consistent spectrum across its entire width, whereas a co-eluting peak will show spectral differences.[7]
Q3: What are the primary experimental parameters I should adjust to resolve the co-elution of DKP?
The resolution of co-eluting peaks is governed by column efficiency (N), selectivity (α), and retention factor (k). The most effective strategies involve modifying these parameters by adjusting:
-
Mobile Phase Composition: This is often the most powerful and convenient tool for altering selectivity.[9] Changes include adjusting the organic solvent ratio, changing the type of organic solvent, or modifying the pH of the aqueous buffer.[9]
-
Stationary Phase (Column): Changing the column's bonded phase (e.g., from C18 to a phenyl-hexyl or cyano phase) can drastically alter selectivity.[9] Using columns with smaller particles or solid-core technology increases efficiency.[9]
-
Temperature and Flow Rate: These parameters can be used for fine-tuning the separation. Lowering the flow rate or temperature can often improve the resolution of closely eluting peaks.[10][11]
Q4: How does the mobile phase pH specifically affect the separation of DKP and other Ramipril impurities?
Mobile phase pH is a critical factor because Ramipril and its related impurities are ionizable compounds. Altering the pH changes their degree of ionization, which in turn significantly affects their retention on a reversed-phase column.[12]
-
Low pH (Acidic Conditions): In acidic conditions (e.g., pH 2.0-3.5), the carboxylic acid functional groups on Ramipril and its impurities are protonated (less polar), leading to increased retention on a C18 column. Many published methods for Ramipril use a low pH buffer to achieve good peak shape and retention.[5][13][14][15]
-
Higher pH (approaching pKa): As the pH approaches the pKa of an analyte, it can exist in both ionized and non-ionized forms, often resulting in poor peak shape (e.g., tailing or splitting).
-
Alkaline Conditions: In alkaline conditions, Ramipril is known to degrade significantly into Ramiprilat (diacid).[16][17]
A systematic evaluation of pH is recommended to find the optimal selectivity between DKP and any co-eluting impurity.
Troubleshooting Guide for DKP Co-elution
This section provides a systematic approach to resolving co-elution issues involving this compound.
Problem: The chromatographic peak for this compound (DKP) is distorted, suggesting co-elution with an unknown impurity.
Step 1: Confirm Co-elution
Before modifying the method, confirm that the issue is indeed co-elution.
-
Method: Inject a sample and use a Diode Array Detector (DAD) to perform a peak purity analysis across the DKP peak.
-
Expected Result: If the peak is pure, the purity angle will be less than the purity threshold, and the spectral overlay will be consistent. If co-elution is present, the peak purity test will fail, indicating the presence of more than one component.
Step 2: Systematic Method Modification Workflow
Once co-elution is confirmed, follow a logical workflow to adjust method parameters. The most impactful changes should be attempted first. The diagram below illustrates a recommended troubleshooting workflow.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step 3: Detailed Experimental Protocols & Data
If you encounter co-elution, begin with a solid baseline method and make systematic, singular changes.
Protocol 1: Baseline HPLC Method for Ramipril Impurity Profiling
This method is a representative starting point derived from published literature for the analysis of Ramipril and its degradation products.[5][13][14]
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.035 M Potassium Dihydrogen Phosphate, pH adjusted to 2.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the impurity profile. Start with 65% A : 35% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm or 215 nm[13] |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase or a mixture of water and organic solvent similar to the mobile phase. |
Table 1: Quantitative Troubleshooting Adjustments and Expected Outcomes
This table provides a structured guide for modifying the baseline protocol to resolve the co-elution of this compound (DKP). Change only one parameter at a time.
| Parameter to Adjust | Recommended Change | Rationale & Expected Outcome |
| Organic Solvent Ratio | Decrease Acetonitrile from 35% to 30% in 1% increments. | Rationale: This increases the polarity of the mobile phase, leading to a greater retention factor (k) for all compounds.[9] Expected Outcome: Increased retention and run time. May improve resolution if the co-eluting peaks have different responses to the change in solvent strength. |
| Mobile Phase pH | Adjust pH from 2.0 to 2.5 or 3.0. | Rationale: Changes the ionization state of acidic/basic functional groups, which significantly alters selectivity (α). DKP and other impurities may exhibit different retention shifts.[12] Expected Outcome: A potential change in the elution order or a significant increase in the separation between DKP and the co-eluting peak. |
| Organic Solvent Type | Replace Acetonitrile with Methanol. Start with an equivalent solvent strength. | Rationale: Acetonitrile and Methanol have different chemical properties and interact differently with analytes and the stationary phase, leading to a powerful change in selectivity (α).[9] Expected Outcome: Likely change in elution order and resolution. Peak shapes may also be affected. |
| Column Temperature | Decrease temperature from 30 °C to 25 °C or 20 °C. | Rationale: Lowering the temperature generally increases viscosity and retention, which can improve resolution for early eluting compounds.[10] Expected Outcome: Longer retention times and potentially sharper peaks, leading to better separation. |
| Flow Rate | Decrease flow rate from 1.0 mL/min to 0.8 mL/min. | Rationale: A lower flow rate can increase column efficiency (N), leading to narrower peaks and improved resolution, especially if the current flow rate is above the optimal linear velocity.[10] Expected Outcome: Improved resolution at the cost of a longer analysis time. |
| Stationary Phase | Switch from a C18 column to a Phenyl-Hexyl or a Cyano (CN) column. | Rationale: This provides a completely different separation mechanism (e.g., π-π interactions with a Phenyl phase), which is the most definitive way to alter selectivity.[9] Expected Outcome: A significant change in the entire chromatogram, very likely resolving the co-elution. |
References
- 1. WO2008132756A1 - Stable pharmaceutical compositions of ramipril - Google Patents [patents.google.com]
- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. Development of Methods of Quality Control of the Tablets «Ramipril» [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of Ramiprilat Diketopiperazine in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing of Ramiprilat diketopiperazine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a primary degradation product of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] As a potential impurity in Ramipril formulations, it is crucial to have robust analytical methods to accurately quantify it to ensure the safety and efficacy of the drug product.[3][4]
Q2: What is peak tailing in HPLC and why is it a problem?
Peak tailing is a common type of peak distortion where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[5] This asymmetry can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[3] A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant tailing.[6]
Q3: What are the common causes of peak tailing for a compound like this compound?
This compound possesses both basic nitrogen atoms and a carboxylic acid group, making it amphoteric. The primary cause of peak tailing for such basic or amphoteric compounds in RP-HPLC is secondary interactions between the analyte and the stationary phase. Key causes include:
-
Silanol (B1196071) Interactions: Interaction between the basic amine groups of the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3][6]
-
Column Degradation: Voids in the column packing or a blocked inlet frit can distort the flow path.[6][9]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause band broadening.[5][6]
Troubleshooting Guides
Below are detailed troubleshooting guides for the most common issues leading to peak tailing of this compound.
Issue 1: Asymmetrical peak shape (tailing) observed for the this compound peak.
This is the most common issue and is often related to secondary chemical interactions with the stationary phase.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Steps & Protocols:
-
Optimize Mobile Phase pH:
-
Rationale: The interaction between basic analytes and acidic silanol groups is a primary cause of tailing. Lowering the mobile phase pH protonates the silanol groups, minimizing these secondary interactions.[3] For Ramipril (pKa ~3.7-5.2), a mobile phase pH of 2.5-3.5 is often effective.[10][11]
-
Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of the mobile phase (e.g., water with buffer salts).
-
Calibrate your pH meter using standard buffers.
-
While stirring, slowly add an acid (e.g., phosphoric acid or trifluoroacetic acid) to the aqueous solution until the target pH (e.g., 2.7) is reached.[12]
-
It is crucial to measure the pH of the aqueous component before mixing with the organic modifier.[8]
-
Filter the buffer through a 0.45 µm filter before use.
-
-
-
Select an Appropriate Column:
-
Rationale: Not all C18 columns are the same. Columns with high residual silanol activity will cause more tailing with basic compounds.[6]
-
Recommendation: Use a modern, high-purity silica column that is "end-capped." End-capping chemically derivatizes most of the residual silanol groups, making them less active.
-
-
Reduce Sample Concentration:
-
Rationale: Injecting a high concentration of the analyte can lead to column overload, where the stationary phase becomes saturated, resulting in peak tailing.[3][6]
-
Protocol: Sample Dilution Study
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject the same volume of each dilution.
-
If peak shape improves with dilution, the original sample was likely overloaded. Determine the highest concentration that provides a symmetrical peak.
-
-
-
Use a Mobile Phase Additive:
-
Rationale: If pH adjustment is not sufficient, a mobile phase additive can be used.
-
Competing Base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase. It will preferentially interact with the active silanol sites, masking them from the analyte.
-
Ion-Pairing Agent: For amphoteric compounds, an ion-pairing agent can improve retention and peak shape.[13] For example, sodium hexanesulfonate has been successfully used in methods for Ramipril impurities.
-
-
Protocol: Using an Ion-Pairing Agent (e.g., Sodium Hexanesulfonate)
-
Select an appropriate ion-pairing reagent. For acidic analytes, a quaternary amine is used; for basic analytes, an alkyl sulfonate is common.[13]
-
Prepare the aqueous mobile phase containing the ion-pairing reagent at a concentration typically between 2-10 mM. For example, a 0.2 g/L solution of sodium hexanesulfonate is used in some Ramipril methods.[12]
-
Adjust the pH of the aqueous mobile phase as described previously.
-
Equilibrate the column with the ion-pairing mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is fully saturated with the reagent.
-
-
Issue 2: All peaks in the chromatogram are tailing, not just this compound.
If all peaks are affected, the problem is likely systemic or physical rather than chemical.
Troubleshooting Logic
Caption: Troubleshooting logic for system-wide peak tailing.
Detailed Steps & Protocols:
-
Check for Column Contamination/Blockage:
-
Rationale: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing tailing for all peaks.[14]
-
Protocol: Column Reverse Flush
-
Warning: Check the column manufacturer's instructions to ensure it can be back-flushed.
-
Disconnect the column from the detector and direct the outlet to a waste beaker.
-
Connect the column outlet to the injector.
-
Flush the column with a strong, miscible solvent (like isopropanol) at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes.
-
Return the column to its original orientation and re-equilibrate with the mobile phase.
-
-
-
Inspect for a Column Void:
-
Rationale: A void or channel in the column packing material at the inlet can cause peak distortion. This can happen from pressure shocks or dissolution of the silica at high pH.[6]
-
Action: If a void is suspected (often accompanied by a drop in backpressure), the column usually needs to be replaced.[6]
-
-
Minimize Extra-Column Volume:
-
Rationale: The volume of the system outside of the column (tubing, detector cell) can contribute to peak broadening and tailing.[5]
-
Action:
-
Ensure all tubing connections between the injector, column, and detector are as short as possible.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).[5]
-
Check that all fittings are properly seated to avoid creating small voids.
-
-
Data Summary Tables
Table 1: Recommended Starting Mobile Phase Conditions
| Parameter | Recommended Value/Type | Rationale |
| Aqueous Phase | Buffered Water | To maintain a stable pH.[3] |
| Buffer | Phosphate or Acetate | Good buffering capacity in the target pH range. |
| Target pH | 2.5 - 3.5 | To suppress silanol ionization and protonate the analyte. |
| Organic Modifier | Acetonitrile or Methanol | Common solvents for reverse-phase HPLC. |
| Column Type | End-capped C18 or C8 | To minimize secondary silanol interactions. |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| Only this compound peak tails | Secondary Silanol Interactions | Lower mobile phase pH to ~2.7-3.0. |
| Mobile phase pH near analyte pKa | Adjust pH to be at least 1.5-2 units away from the pKa.[8] | |
| Column Overload | Dilute the sample by a factor of 10.[6] | |
| All peaks in the chromatogram tail | Blocked Column Frit | Reverse-flush the column (if allowed).[14] |
| Column Void | Replace the column.[6] | |
| Extra-Column Dead Volume | Use shorter, narrower ID tubing and check fittings.[5] |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Ramipril Diketopiperazine Acid | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. chromacademy.com [chromacademy.com]
- 8. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Development of Methods of Quality Control of the Tablets «Ramipril» [mdpi.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Ramiprilat Diketopiperazine Recovery from Plasma
Welcome to the technical support center for improving the recovery of ramiprilat (B1678798) diketopiperazine from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.
Troubleshooting Guide
This guide addresses common issues that can lead to poor recovery of ramiprilat diketopiperazine during plasma sample preparation.
| Issue / Question | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of this compound after protein precipitation (PPT). | Incomplete Precipitation: The protein-bound analyte may be discarded with the protein pellet. | - Optimize Solvent-to-Plasma Ratio: Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to plasma. A 3:1 or 5:1 ratio is often more effective than 2:1 for efficient protein removal.[1] - Choice of Precipitating Agent: Acetonitrile generally leads to more efficient protein precipitation compared to methanol (B129727).[1][2] Trichloroacetic acid (TCA) is another effective option.[2] - Low Temperature Precipitation: Performing the precipitation at low temperatures (e.g., 4°C or on ice) can enhance protein removal.[3][4] |
| Analyte Adsorption: The polar nature of this compound may cause it to adsorb to the precipitated proteins. | - Adjust pH: Before adding the organic solvent, consider a slight acidification of the plasma sample to minimize interactions between the analyte and proteins. | |
| Sub-optimal Supernatant Collection: Accidental aspiration of the protein pellet during supernatant removal. | - Careful Pipetting: Ensure careful removal of the supernatant without disturbing the pellet. - Centrifugation: Ensure adequate centrifugation speed and time (e.g., 16,000 x g for 10 minutes at 4°C) to obtain a compact pellet.[5] | |
| Poor recovery with Liquid-Liquid Extraction (LLE). | Incorrect pH: this compound is a polar compound. Its extraction efficiency into an organic solvent is highly dependent on the pH of the aqueous phase. | - pH Adjustment: Adjust the pH of the plasma sample to ensure the analyte is in a less ionized state, which will favor its partitioning into the organic solvent. For acidic compounds, acidify the sample. |
| Inappropriate Organic Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. | - Solvent Selection: Test a range of solvents with varying polarities. While ethyl acetate (B1210297) is commonly used, mixtures such as diethyl ether/dichloromethane have also been employed for related compounds.[6] - Salt-Assisted LLE (SALLE): Adding a salt (e.g., MgSO₄) to the aqueous phase can increase the partitioning of polar analytes into the organic phase. | |
| Insufficient Extraction: Incomplete partitioning of the analyte into the organic phase. | - Vigorous Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 3-5 minutes). - Repeated Extractions: Perform the extraction two or three times with fresh organic solvent and pool the extracts. | |
| Low or inconsistent recovery using Solid-Phase Extraction (SPE). | Inappropriate Sorbent: The chosen SPE sorbent may not be suitable for retaining the polar this compound. | - Sorbent Selection: For polar compounds, consider mixed-mode or polymeric sorbents. - Method Development: Systematically evaluate different sorbents (e.g., C18, mixed-mode cation exchange) to find the one with the best retention and elution characteristics for your analyte. |
| Column Drying: The SPE column or cartridge may have dried out before sample loading, leading to inconsistent results. | - Proper Conditioning: Ensure the column is properly conditioned and equilibrated according to the manufacturer's instructions and do not allow it to dry out before loading the sample.[7][8] | |
| Breakthrough during Loading or Washing: The analyte may not be retained on the sorbent and is lost during the sample loading or wash steps. | - Optimize Loading Conditions: Decrease the flow rate during sample loading.[9] Dilute the sample in a weaker solvent to enhance retention.[9] - Optimize Wash Solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[7] | |
| Incomplete Elution: The analyte is retained on the sorbent but is not completely eluted. | - Optimize Elution Solvent: Increase the strength or volume of the elution solvent.[7][8] Consider adding a modifier (e.g., formic acid, ammonia) to the elution solvent to disrupt interactions between the analyte and the sorbent.[7] | |
| Analyte Degradation during Sample Preparation. | pH and Temperature Instability: Ramipril (B1678797) and related compounds can be unstable at certain pH values and temperatures, potentially degrading to other forms. | - Maintain Low Temperature: Keep samples on ice or at 4°C throughout the extraction process to minimize degradation.[3] - Control pH: Buffer the sample to a pH where this compound is most stable. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery a concern?
This compound is a degradation product and impurity of ramiprilat, the active metabolite of the antihypertensive drug ramipril.[10] Accurate quantification of this impurity is crucial for pharmacokinetic and drug metabolism studies. Low and inconsistent recovery can lead to underestimation of its concentration, impacting the reliability of study data.
Q2: Which extraction method generally yields the highest recovery for ramipril and its metabolites?
Solid-Phase Extraction (SPE) is often reported to provide higher and more consistent recovery for ramipril and ramiprilat compared to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[11] One study reported overall recoveries of 88.7% for ramipril and 101.8% for ramiprilat using SPE.[11] However, with proper optimization, good recovery can also be achieved with simpler methods like PPT.[12]
Q3: How does pH affect the stability of ramipril and the formation of diketopiperazine?
The stability of ramipril is pH-dependent. Its degradation to diketopiperazine is more likely to occur in acidic to neutral conditions. Conversely, in alkaline conditions, the formation of the diacid metabolite, ramiprilat, is favored.[10] Therefore, controlling the pH during sample storage and preparation is critical to prevent the artificial formation or degradation of this compound.
Q4: Can I use the same extraction method for both ramiprilat and this compound?
Yes, it is likely that an extraction method optimized for ramiprilat can be adapted for this compound. However, due to potential differences in polarity, the method may need to be re-optimized. For instance, the choice of SPE sorbent or LLE solvent may need to be adjusted to account for the specific chemical properties of the diketopiperazine derivative.
Q5: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
For developing a robust LC-MS/MS method, consider the following:
-
Column Chemistry: A C18 column is commonly used for ramipril and its metabolites.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[12][13]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for these compounds.[12]
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.
Quantitative Data Summary
The following table summarizes recovery data for ramipril and ramiprilat from plasma using different extraction methods, as reported in the literature. While specific data for this compound is limited, these values provide a useful benchmark for what can be achieved for related compounds.
| Extraction Method | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Ramipril | 88.7 | [11] |
| Ramiprilat | 101.8 | [11] | |
| Protein Precipitation (PPT) | Ramipril | Good recovery reported (quantitative value not specified) | [12] |
| Ramiprilat | Good recovery reported (quantitative value not specified) | [12] | |
| Liquid-Liquid Extraction (LLE) | Ramipril | 65.3 - 97.3 (intra-day mean) | [14] |
Experimental Protocols
Below are detailed methodologies for the three main extraction techniques discussed. These should be considered as starting points and may require optimization for this compound.
Protein Precipitation (PPT) Protocol
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Plasma sample containing this compound
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) or Methanol (MeOH), pre-chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the IS solution and briefly vortex.
-
Add 300 µL of cold ACN or MeOH to the sample.[12]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[12]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner extract than PPT but is more labor-intensive.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
pH adjusting solution (e.g., 1M HCl or 1M NaOH)
-
Extraction solvent (e.g., ethyl acetate, or a mixture of diethyl ether and dichloromethane)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the plasma sample into a glass tube.
-
Add the IS solution and briefly vortex.
-
Adjust the pH of the sample as needed to optimize the extraction of this compound.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of the extraction solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
SPE offers the highest selectivity and can result in the cleanest extracts.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., mixed-mode or polymeric)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the IS, and dilute with an appropriate buffer to facilitate binding to the sorbent.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the column to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent to remove interferences.
-
Elution: Elute the analyte with 1 mL of a strong elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 8. silicycle.com [silicycle.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 11. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Ramiprilat Diketopiperazine Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of ramiprilat (B1678798) diketopiperazine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of ramiprilat diketopiperazine?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances present in the biological matrix (e.g., plasma, serum, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2] In the context of drug development, failing to address matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of this compound?
A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with the analyte of interest.[3] For plasma and serum samples, phospholipids (B1166683) are a major contributor to ion suppression.[4] Other potential sources include salts, proteins, and other small molecules present in the matrix.[5] The choice of sample preparation technique and chromatographic conditions can significantly influence which of these components co-elute with this compound.
Q3: How can I assess the presence and magnitude of matrix effects for this compound?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the response of the analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6]
Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?
A4: According to regulatory guidelines, the matrix effect should be investigated to ensure it does not compromise the integrity of the results. The matrix factor, which is the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix, should be consistent across different lots of the biological matrix. A coefficient of variation (CV) of the internal standard-normalized matrix factor of ≤15% is generally considered acceptable.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of this compound due to matrix effects.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low or inconsistent analyte response | Significant ion suppression due to co-eluting matrix components. | - Optimize Sample Preparation: Switch to a more rigorous sample cleanup technique. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering substances like phospholipids.[3]- Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix interferences.[5]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[7] |
| High variability in results between different plasma/serum lots | Differential matrix effects between individual donor samples. | - Evaluate Multiple Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[7]- Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect. |
| Poor peak shape or tailing | Interference from matrix components affecting the chromatography. | - Optimize Mobile Phase: Adjust the pH or organic content of the mobile phase to improve peak shape.- Use a Different LC Column: A column with a different stationary phase chemistry may provide better separation from the interfering components. |
| Internal Standard (IS) response is highly variable | The chosen internal standard is not adequately compensating for the matrix effect or is itself susceptible to differential matrix effects. | - Switch to a SIL-IS: As mentioned, this is the gold standard for internal standards in LC-MS/MS bioanalysis.[7]- Select a Different Analog IS: If a SIL-IS is unavailable, choose a structural analog that has very similar chromatographic retention and ionization properties to this compound. |
Quantitative Data on Matrix Effects for Ramipril (B1678797) and Ramiprilat
| Analyte | Biological Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Ramipril | Human Serum | Protein Precipitation | 96 - 109 (Slight Enhancement) | [1] |
| Ramiprilat | Human Serum | Protein Precipitation | 93 - 94 (Slight Suppression) | [1] |
| Ramipril | Human Plasma | Solid-Phase Extraction | Not significant | [2] |
| Ramipril | Human Plasma | Protein Precipitation | 3.5 | [8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively assess the matrix effect on the analysis of this compound.
Materials:
-
Blank human plasma from at least six different donors
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended) or a suitable analog IS
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike the analyte and IS into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Prepare Set B (Analyte in Extracted Blank Matrix): Process blank plasma samples from each donor using the established sample preparation method (e.g., protein precipitation, SPE, or LLE). After the final evaporation step, reconstitute the extracts with the reconstitution solvent containing the analyte and IS at the same low and high QC concentrations as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
IS-Normalized Matrix Factor: (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots of plasma should be ≤15%.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To extract this compound from human plasma while minimizing matrix components.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
Internal Standard solution
-
Pre-treatment solution (e.g., 2% formic acid in water)
-
Wash solution (e.g., 2% formic acid in water, followed by methanol)
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Centrifuge, evaporator
Procedure:
-
Pre-treatment: Add IS to the plasma sample, vortex, and then add the pre-treatment solution. Centrifuge to pellet proteins.
-
Load: Load the supernatant onto the conditioned and equilibrated SPE cartridge.
-
Wash: Wash the cartridge with the wash solutions to remove interfering components.
-
Elute: Elute the analyte and IS with the elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Minimizing on-column degradation of Ramiprilat diketopiperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Ramiprilat to its diketopiperazine (DKP) derivative during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Ramipril (B1678797)?
Ramipril primarily degrades into two main products: Ramiprilat (the diacid form) and Ramiprilat diketopiperazine (DKP).[1] Ramiprilat is an active metabolite, while the DKP derivative is inactive.[1] The formation of these degradants is highly dependent on the pH and temperature of the environment.[2][3]
Q2: Under what conditions does this compound (DKP) formation occur?
The formation of Ramiprilat DKP is favored under acidic to neutral pH conditions and is significantly accelerated by heat.[2][4][5][6] Studies have shown that thermal stress is a major contributor to the cyclization reaction that forms the DKP derivative.[6][7] The presence of moisture can also contribute to the degradation of Ramipril.[3]
Q3: How does pH influence the degradation pathway of Ramipril?
The pH of the solution is a critical factor that dictates the degradation pathway of Ramipril.
-
Acidic to Neutral pH (below pH 7): Favors the formation of the inactive this compound (DKP).[2][4]
-
Alkaline pH (above pH 7): Promotes hydrolysis of the ester group, leading to the formation of the active metabolite, Ramiprilat (diacid).[1][8]
Q4: Can on-column degradation of Ramiprilat to DKP be completely avoided?
While complete avoidance is challenging, on-column degradation can be significantly minimized by carefully controlling the analytical method parameters, particularly the mobile phase pH and the column temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Ramiprilat, focusing on the unexpected appearance or high levels of the DKP impurity.
| Observed Issue | Potential Cause | Recommended Action |
| Increased DKP peak area in samples compared to standards. | On-column degradation due to prolonged residence time or elevated column temperature. | 1. Decrease the analytical run time if possible.2. Lower the column temperature. Start with ambient temperature and gradually increase only if necessary for resolution.3. Ensure the autosampler temperature is kept low (e.g., 4-8 °C) to maintain sample stability before injection. |
| High variability in DKP peak area across multiple injections of the same sample. | Inconsistent instrument conditions or sample instability in the autosampler. | 1. Check the stability of Ramiprilat in your sample diluent at the autosampler temperature over the duration of your analytical run.[9]2. Verify the consistency of the column oven temperature and mobile phase flow rate. |
| Appearance of DKP peak in freshly prepared standard solutions. | Degradation during standard preparation or storage. | 1. Prepare standards fresh daily.2. Use a diluent with an acidic pH (e.g., mobile phase) to improve stability.3. Store stock solutions at refrigerated or frozen temperatures and protect from light. |
| Poor peak shape for Ramiprilat or DKP. | Inappropriate mobile phase pH or column chemistry. | 1. Adjust the mobile phase pH. A pH between 2.0 and 3.0 is often effective for good peak shape and minimizing DKP formation.[3][5]2. Ensure the use of a high-quality, well-maintained C18 column. |
Data Presentation
Table 1: Effect of pH on Ramipril Degradation Products
| pH | Primary Degradation Product | Reference |
| 3 | This compound (>0.2%) | [2][4] |
| 5 | This compound (>0.2%) | [2][4] |
| 8 | Ramiprilat (Diacid) (>1%) | [2][4] |
Table 2: Recommended HPLC Conditions to Minimize DKP Formation
| Parameter | Recommended Condition | Rationale | Reference |
| Mobile Phase pH | 2.0 - 3.0 | Acidic pH stabilizes Ramiprilat and minimizes on-column cyclization to DKP. | [3][5][9] |
| Column Temperature | Ambient (or lowest effective temperature) | Reduces thermal degradation to DKP. | [3][7] |
| Autosampler Temp. | 4 - 8 °C | Maintains sample stability prior to injection. | [9] |
| Sample Diluent | Acidic buffer or mobile phase | Enhances the stability of Ramiprilat in solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ramipril and its Degradation Products
This protocol is based on methodologies reported for the analysis of Ramipril and its impurities.[3][5]
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Prepare a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate).
-
Adjust the pH of the buffer to 2.4 with phosphoric acid.[5]
-
The mobile phase consists of a mixture of methanol, tetrahydrofuran, and the prepared phosphate buffer (e.g., 55:5:40, v/v/v).[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Ramipril sample in the mobile phase to achieve a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
Visualizations
Caption: Degradation pathways of Ramipril.
Caption: Troubleshooting workflow for high DKP formation.
References
- 1. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 9. ijrpc.com [ijrpc.com]
Addressing poor solubility of Ramiprilat diketopiperazine in mobile phase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of Ramiprilat diketopiperazine, particularly concerning its solubility in mobile phases used for chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to analyze?
This compound is a major degradation product of Ramipril (B1678797), an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.[1][2][3] It is crucial to monitor its presence in Ramipril formulations as it is an inactive metabolite and its levels can indicate the stability and quality of the drug product.[1]
Q2: I am observing poor peak shape and inconsistent results for this compound in my HPLC analysis. Could this be a solubility issue?
Yes, poor peak shape (e.g., tailing, broadening) and inconsistent peak areas can be strong indicators of poor solubility of the analyte in the mobile phase. If this compound is not fully dissolved in the mobile phase before injection or precipitates during the chromatographic run, it can lead to these issues.
Q3: What are the known solubility characteristics of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] Its solubility in aqueous solutions, especially buffered mobile phases used in reversed-phase HPLC, can be limited and is often pH-dependent.
Q4: How does pH influence the formation and solubility of this compound?
The formation of this compound from Ramipril is influenced by pH. Studies have shown that its formation can be more prominent in acidic to neutral conditions.[5] The solubility of the diketopiperazine itself, being a cyclic dipeptide, can also be affected by the pH of the mobile phase due to the potential for protonation or deprotonation of its amide groups, although to a lesser extent than compounds with acidic or basic functional groups.
Troubleshooting Guide: Addressing Poor Solubility in Mobile Phase
This guide provides a systematic approach to troubleshooting and resolving solubility issues of this compound during HPLC analysis.
Problem: Poor Peak Shape, Low Response, or No Peak Observed
Potential Cause: Insufficient solubility of this compound in the selected mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility of this compound.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Solubility
This protocol outlines a systematic approach to modify the mobile phase to enhance the solubility of this compound.
1. Materials:
- This compound reference standard
- HPLC grade acetonitrile (B52724), methanol, and water
- Phosphate or citrate (B86180) buffer salts
- Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- HPLC system with UV detector
2. Initial Mobile Phase (Based on Literature):
- A common starting point is a mixture of acetonitrile and a phosphate buffer (pH ~2.0-3.0).[1] For example, Acetonitrile: 0.035 M Phosphate Buffer pH 2.0 (65:35 v/v).[1]
3. Optimization Steps:
4. Data Analysis:
- For each condition, record the retention time, peak area, peak asymmetry (tailing factor), and column pressure.
- Summarize the results in a table for easy comparison.
Protocol 2: Sample Diluent Selection
This protocol helps in selecting an appropriate diluent to ensure the sample is fully dissolved before injection.
1. Materials:
- This compound reference standard
- Potential diluents: Mobile phase, Water, Methanol, Acetonitrile, DMSO, Ethanol, and mixtures thereof.
2. Procedure:
- Prepare stock solutions of this compound in each of the potential diluents.
- Visually inspect for complete dissolution.
- If the diluent is different from the mobile phase, perform a miscibility test by mixing the sample solution with the mobile phase in the intended injection volume ratio. Observe for any precipitation.
- Inject the solutions and compare the peak areas and shapes.
3. Data Presentation:
| Diluent Composition | Visual Solubility | Peak Area (arbitrary units) | Peak Asymmetry (Tailing Factor) |
| Mobile Phase (ACN:Buffer 65:35) | Partial | 85,000 | 1.8 |
| 100% Acetonitrile | Good | 120,000 | 1.2 |
| 100% Methanol | Good | 118,000 | 1.3 |
| 50:50 Methanol:Water | Good | 122,000 | 1.1 |
| 100% DMSO | Excellent | 125,000 | 1.0 |
| 100% Ethanol | Excellent | 123,000 | 1.1 |
Note: When using a strong solvent like DMSO as a diluent, inject the smallest possible volume to avoid peak distortion.
Signaling Pathways and Logical Relationships
The solubility of a cyclic dipeptide like this compound is governed by a balance of intermolecular forces. The following diagram illustrates the logical relationship between molecular properties and solubility in a reversed-phase HPLC system.
Caption: Factors influencing the solubility and retention of this compound in RP-HPLC.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Ion suppression effects in LC-MS/MS analysis of Ramiprilat diketopiperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the LC-MS/MS analysis of Ramiprilat (B1678798) diketopiperazine.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common challenges.
Q1: I am observing a significant drop in the signal intensity of Ramiprilat diketopiperazine, especially when analyzing plasma samples. What could be the cause?
A1: A significant drop in signal intensity, particularly in complex matrices like plasma, is often indicative of ion suppression. This phenomenon occurs when co-eluting endogenous components from the sample matrix compete with the analyte of interest (this compound) for ionization in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3] Common culprits in plasma include phospholipids (B1166683), salts, and other small molecules.[4]
Q2: How can I confirm that the signal loss I'm seeing is due to ion suppression?
A2: A post-column infusion experiment is a definitive way to identify and locate regions of ion suppression in your chromatogram. In this experiment, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. Any dip in the constant baseline signal of your analyte corresponds to a region where co-eluting matrix components are causing ion suppression.
Q3: My initial troubleshooting points towards ion suppression. What are the first steps I should take to mitigate this effect?
A3: The initial steps to address ion suppression should focus on two key areas: sample preparation and chromatography.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system. For a polar compound like this compound, consider the following techniques:
-
Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for removing phospholipids and other interfering substances.[5]
-
Liquid-Liquid Extraction (LLE): This can also be a powerful tool for cleaning up samples.
-
Protein Precipitation: While a quick and common method, it may not be sufficient to remove all ion-suppressing components.[6]
-
-
Improve Chromatographic Separation: If interfering components are co-eluting with this compound, adjusting your chromatography to separate them can resolve the issue.
-
Gradient Modification: Altering the gradient slope or the composition of your mobile phases can change the elution profile of both your analyte and interfering species.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for polar compounds.
-
Q4: I've tried basic sample preparation and chromatography adjustments, but I still see significant ion suppression. What are more advanced strategies I can employ?
A4: If basic troubleshooting is insufficient, you can explore these more advanced strategies:
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects. The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. If a SIL-IS is not available, an analogue with similar physicochemical properties can be used.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.
-
Acidic Modifiers: Formic acid is a common choice for positive ion mode ESI as it aids in protonation.[7][8] However, strong acids like trifluoroacetic acid (TFA) can cause significant ion suppression.[8]
-
Buffers: Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can be used to control the pH of the mobile phase and may help to reduce ion suppression in some cases.[7]
-
-
Dilution of the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.
Frequently Asked Questions (FAQs)
Q: What are the typical physicochemical properties of this compound that I should consider for my analysis?
A: this compound is a cyclic dipeptide and a metabolite of Ramiprilat. Its chemical formula is C₂₁H₂₆N₂O₄, with a molar mass of approximately 370.44 g/mol .[9][10][11] As a diketopiperazine, it is a relatively polar molecule, which will influence your choice of chromatographic conditions and sample preparation methods.
Q: Are there any published LC-MS/MS methods specifically for this compound?
A: At present, there is a lack of published LC-MS/MS methods specifically validated for the quantitative analysis of this compound in biological matrices. However, methods for the parent drug Ramipril (B1678797) and its active metabolite Ramiprilat are well-documented.[5][6][12][13][14] These methods can serve as a good starting point for developing a method for the diketopiperazine metabolite, with the understanding that optimization will be necessary.
Q: What kind of quantitative impact can I expect from ion suppression when analyzing this compound?
Quantitative Data on Ion Suppression
The following table summarizes a reported quantitative finding on ion suppression for the related analyte, Ramiprilat. This data highlights the potential severity of matrix effects.
| Analyte | Matrix | Sample Preparation | Ion Suppression Effect | Reference |
| Ramiprilat | Human Serum | Protein Precipitation | 93-94% signal suppression | [15] |
Experimental Protocols
The following is a detailed, adaptable experimental protocol for the LC-MS/MS analysis of Ramiprilat and can be used as a starting point for developing a method for this compound.
1. Sample Preparation (Protein Precipitation) [6][12][16]
-
To 200 µL of plasma sample in a microcentrifuge tube, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a suitable analog).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at 14,000 rpm for 5 minutes at 4-8°C.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase.
-
Vortex and centrifuge the reconstituted sample before transferring it to an autosampler vial for injection.
2. Liquid Chromatography Conditions (Adapted from Ramipril/Ramiprilat methods) [12][14]
-
Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A typical starting gradient could be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole) [12][14]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound and optimizing the precursor ion (Q1) and product ion (Q3) masses. The precursor ion will likely be the [M+H]⁺ ion.
-
Ion Source Parameters: These will need to be optimized for the specific instrument and analyte. Typical starting parameters include:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimize according to the manufacturer's recommendations.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression effects in your LC-MS/MS analysis.
Caption: A flowchart outlining the systematic approach to diagnosing and mitigating ion suppression.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. waters.com [waters.com]
- 9. chembk.com [chembk.com]
- 10. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 11. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
Strategies to prevent Ramiprilat diketopiperazine formation during sample storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ramipril (B1678797) and its active metabolite, ramiprilat (B1678798). The focus is on preventing the formation of the degradation product, ramiprilat diketopiperazine (DKP), during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways of ramipril?
Ramipril primarily degrades via two pathways:
-
Hydrolysis: The ester group of ramipril is hydrolyzed to form its active metabolite, ramiprilat (ramipril-diacid). This is the desired metabolic pathway in vivo.[1][2]
-
Intramolecular Cyclization: Ramipril can undergo internal cyclization to form this compound (DKP), an inactive degradation product.[1][2][3]
Q2: What factors promote the formation of this compound (DKP)?
The formation of DKP is influenced by several factors, including:
-
pH: Acidic to neutral conditions (pH 3-5) tend to favor the formation of DKP.[4]
-
Temperature: Elevated temperatures accelerate the degradation of ramipril, leading to increased DKP formation.[5][6]
-
Moisture: The presence of moisture can facilitate the degradation of ramipril.[5][7]
-
Storage Conditions: Improper storage of samples, such as at room temperature for extended periods, can lead to significant DKP formation.
Q3: How can I minimize the formation of DKP during sample storage?
To minimize DKP formation, it is crucial to control the storage conditions:
-
Temperature: Store plasma and serum samples at low temperatures, preferably at -20°C or -70°C for long-term storage.[8] For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[9]
-
pH: While not always feasible for biological samples, maintaining a slightly alkaline pH can favor the formation of the active metabolite ramiprilat over DKP.[3][10]
-
Sample Handling: Minimize the time samples spend at room temperature during collection and processing.[11] Prompt freezing of samples after collection is recommended.
Q4: What are the recommended procedures for collecting and handling plasma/serum samples for ramipril analysis?
-
Anticoagulant: Use K3 EDTA as the anticoagulant for plasma collection.[2]
-
Sample Processing: Centrifuge the blood samples promptly to separate the plasma.
-
Storage: Immediately freeze the plasma samples at -20°C or lower.[8]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can affect the stability of ramipril.[8]
Troubleshooting Guide
Issue 1: High levels of this compound (DKP) detected in stored samples.
| Potential Cause | Troubleshooting Action |
| Improper storage temperature | Verify that samples were consistently stored at or below -20°C. Review sample handling logs for any temperature excursions. For future studies, ensure immediate freezing of samples after collection and processing.[8] |
| Extended storage at room temperature | Review sample collection and processing protocols to minimize the time samples are kept at ambient temperature. Implement cooling racks or process samples in a cold room.[11] |
| Multiple freeze-thaw cycles | Aliquot samples into smaller volumes after the initial processing to avoid repeated thawing of the entire sample.[8] |
| Acidic sample pH | While difficult to control in biological matrices, ensure that no acidic additives were introduced during sample collection or processing. |
Issue 2: Poor recovery of ramipril from plasma samples.
| Potential Cause | Troubleshooting Action |
| Degradation during extraction | Use a validated extraction method such as solid-phase extraction (SPE) or protein precipitation.[1][12] Ensure the extraction process is performed quickly and at a low temperature to minimize degradation. |
| Adsorption to container surfaces | Use polypropylene (B1209903) tubes for sample collection and storage to minimize adsorption. |
| Inefficient extraction procedure | Optimize the extraction solvent and pH. Protein precipitation with methanol (B129727) or acetonitrile (B52724) is a common and effective method.[12] |
Issue 3: Inconsistent or irreproducible results in bioanalytical assays.
| Potential Cause | Troubleshooting Action |
| Interference from metabolites | Ensure the analytical method can chromatographically separate ramipril and ramiprilat from their glucuronide and DKP metabolites.[13][14] |
| Matrix effects | Evaluate and correct for matrix effects by using a stable isotope-labeled internal standard and performing validation experiments with at least six different sources of blank matrix.[2] |
| Instability in autosampler | Validate the stability of processed samples in the autosampler for the expected duration of the analytical run.[11] |
Quantitative Data Summary
Table 1: Stability of Ramipril in Nanoemulsion Formulations after 180 Days of Storage
| Storage Temperature | Percentage of Undecomposed Ramipril Remaining |
| 40°C | 32.80% |
| 25°C | 82.53% |
| 5°C | 98.87% |
| (Data sourced from a study on nanoemulsion formulations, indicating temperature-dependent degradation.)[7] |
Table 2: Influence of pH on Ramipril Degradation in Buffer Solutions
| pH | Degradation Products Observed |
| 3 | > 0.2% ramipril-diketopiperazine |
| 5 | > 0.2% ramipril-diketopiperazine |
| 8 | > 1% ramipril-diacid (ramiprilat) |
| (Samples were stored at 90°C for 1 hour.)[4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of ramipril and ramiprilat from plasma samples for LC-MS/MS analysis.[12]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., ramipril-d5).
-
Precipitation: Add 300 µL of cold methanol.
-
Vortexing: Vortex the mixture for 15 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: HPLC-MS/MS Method for Quantification of Ramipril and Ramiprilat
This is a general protocol and should be optimized for your specific instrumentation.[4][12]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A.
-
Increase the percentage of Mobile Phase B over several minutes to elute the analytes.
-
Re-equilibrate the column to initial conditions before the next injection.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 417.2 -> 234.2).
-
Ramiprilat: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 389.2 -> 206.2).
-
Internal Standard: Monitor the appropriate transition for the chosen internal standard.
-
-
Visualizations
Caption: Degradation pathway of Ramipril.
Caption: Workflow for Ramipril sample analysis.
References
- 1. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. Stability of ramipril in water, apple juice, and applesauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 11. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of methylation of acyl glucuronide metabolites on incurred sample reanalysis evaluation: ramiprilat case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Overcoming interference from excipients in Ramiprilat diketopiperazine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to excipient interference during the analytical quantification of Ramiprilat (B1678798) diketopiperazine (DKP), a key degradation product of Ramipril (B1678797).
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Ramiprilat DKP, with a focus on interference from pharmaceutical excipients.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing, fronting) or splitting for Ramiprilat DKP | 1. Excipient Overload: High concentrations of soluble excipients (e.g., starches, microcrystalline cellulose) co-eluting with the analyte can saturate the column.[1] 2. Secondary Interactions: Acidic or basic excipients interacting with the analyte or stationary phase. 3. Inappropriate pH of Mobile Phase: The mobile phase pH may not be optimal for the analyte's ionization state. | 1. Improve Sample Preparation: a. Dilute the sample extract further. b. Employ Solid-Phase Extraction (SPE) for cleanup. 2. Adjust Mobile Phase: a. Modify the pH of the aqueous portion of the mobile phase (a slightly acidic pH, e.g., 2.5-3.0, is often used for Ramipril and its impurities). b. Add a competitor ion (e.g., triethylamine) to the mobile phase to block active sites on the column. 3. Optimize Gradient: Develop a gradient elution method to better separate the analyte from interfering excipients. |
| Unexpected Peaks or High Baseline Noise | 1. Excipient Impurities: Reactive impurities like aldehydes or reducing sugars in excipients can cause extraneous peaks.[2] 2. UV-Active Excipients: Some excipients (e.g., certain colorants like ferric oxides, titanium dioxide) may have UV absorbance at the analytical wavelength.[3][4] 3. Poorly Soluble Excipients: Particulates from excipients like sodium stearyl fumarate (B1241708) or microcrystalline cellulose (B213188) entering the HPLC system. | 1. Sample Preparation: a. Ensure complete dissolution of the drug and precipitation of insoluble excipients. b. Use a 0.45 µm or 0.22 µm syringe filter before injection.[5] 2. Method Development: a. Select a more specific wavelength where excipients have minimal absorbance.[6] b. If using LC-MS, switch to a more selective detection mode like Multiple Reaction Monitoring (MRM).[7][8] 3. Excipient Screening: Screen different lots or suppliers of excipients for purity.[2] |
| Signal Suppression or Enhancement (LC-MS/MS Analysis) | 1. Ion Suppression from Co-eluting Excipients: Common excipients like polyethylene (B3416737) glycols (PEGs), Tween 80, or propylene (B89431) glycol can suppress the ionization of the analyte in the MS source.[3][9] 2. Matrix Effects: High concentrations of any co-eluting species can affect the efficiency of droplet formation and desolvation in the ESI source.[9] | 1. Chromatographic Separation: a. Optimize the HPLC method to chromatographically separate Ramiprilat DKP from the interfering excipients. b. Use a smaller particle size column for better resolution.[10] 2. Sample Preparation: a. Implement a robust sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering excipients.[11][12] 3. Internal Standard: Use a stable isotope-labeled internal standard for Ramiprilat DKP to compensate for matrix effects.[13] 4. MS Source Optimization: Adjust MS source parameters (e.g., temperature, gas flows) to minimize suppression effects. |
| Low or Inconsistent Analyte Recovery | 1. Incomplete Extraction: The chosen solvent may not be efficient in extracting Ramiprilat DKP from the tablet matrix, especially in the presence of binding excipients like HPMC or starches.[1][5] 2. Adsorption: The analyte may adsorb onto insoluble excipients or filter materials. | 1. Optimize Extraction Procedure: a. Test different extraction solvents and solvent mixtures (e.g., methanol (B129727), acetonitrile (B52724), water, or buffers).[5] b. Increase sonication time or extraction duration, but be mindful of potential degradation from prolonged sonication.[5] 2. Evaluate Filter Compatibility: Test for analyte loss during filtration by comparing filtered and unfiltered standard solutions. |
Frequently Asked Questions (FAQs)
Q1: What is Ramiprilat diketopiperazine and why is its analysis important?
A1: this compound (DKP) is a primary degradation product of the active pharmaceutical ingredient (API) Ramipril, formed through an internal cyclization reaction.[1][14][15] Its quantification is critical for stability studies and quality control of Ramipril drug products to ensure that the level of this impurity remains within the regulatory limits defined by pharmacopeias.[15]
Q2: Which excipients are commonly found in Ramipril formulations?
A2: Common excipients in Ramipril tablets include binders and fillers like microcrystalline cellulose and pregelatinized starch; disintegrants; lubricants such as sodium stearyl fumarate; and coating agents like hypromellose (HPMC).[4] Colorants such as ferric oxides and titanium dioxide, and capsule shell components like gelatin, may also be present.[3][4]
Q3: How can I confirm that an observed peak is from an excipient and not another degradant?
A3: To confirm the source of an interfering peak, you can run a "placebo" sample. This involves preparing a sample containing all the excipients in the formulation but without the Ramipril API. Any peaks that appear in the placebo chromatogram at the same retention time as in the actual sample are likely due to excipients or their impurities.
Q4: What is a good starting point for developing an HPLC-UV method for Ramiprilat DKP?
A4: A good starting point is a reversed-phase HPLC method using a C18 column.[6][16] The mobile phase typically consists of an acidified aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at pH 2.5-3.0) and an organic modifier like acetonitrile or methanol.[17][6] Detection is often performed around 208-210 nm. An isocratic or gradient elution can be developed to achieve adequate separation from Ramipril, Ramiprilat, and other impurities.
Q5: When should I consider using LC-MS/MS instead of HPLC-UV?
A5: LC-MS/MS is recommended when higher sensitivity and selectivity are required, especially for analyzing low-level impurities or when dealing with complex matrices where excipients co-elute with the analyte.[7][18] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides excellent specificity, minimizing the impact of excipient interference that might affect UV detection.[8]
Experimental Protocols & Data
Table 1: Example HPLC-UV Method Parameters
The following table summarizes typical starting conditions for the HPLC-UV analysis of Ramipril and its related substances, including Ramiprilat DKP.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [17] |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) with 0.1% TFA (50:50, v/v) | [17] |
| Flow Rate | 1.0 mL/min | [17][19] |
| Detection Wavelength | 208 nm | [17] |
| Column Temperature | 25 °C | [6] |
| Injection Volume | 10 µL | [17] |
| Typical Retention Time | ~3-5 minutes (highly method-dependent) | [1][19] |
Table 2: Example LC-MS/MS Method Parameters
This table provides representative parameters for a more selective and sensitive LC-MS/MS analysis.
| Parameter | Condition | Reference |
| Column | C18 (e.g., 50 x 4.6 mm) | [7] |
| Mobile Phase | A: 0.2% Trifluoroacetic Acid in Water B: Acetonitrile/Methanol mixture | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [8] |
| Detection | Multiple Reaction Monitoring (MRM) | [8] |
| Linear Range | ~0.5 - 250 ng/mL for Ramiprilat | [12] |
| LLOQ | ~1 ng/mL for Ramiprilat | [7][18] |
Detailed Protocol: Sample Preparation from Tablets
-
Grinding: Accurately weigh and grind a representative number of tablets (e.g., 10-20) to a fine, uniform powder.[5]
-
Dissolution: Transfer an accurately weighed portion of the powder, equivalent to a single dose of Ramipril, into a volumetric flask.
-
Extraction: Add the extraction solvent (e.g., a mixture of methanol and water or the mobile phase). Sonicate for 15-20 minutes to ensure complete dissolution of the API.[5] Be cautious as prolonged sonication may generate heat and cause degradation.[5]
-
Dilution: Dilute to the final volume with the extraction solvent and mix thoroughly.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to pellet the insoluble excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter (e.g., PVDF or PTFE) prior to injection into the HPLC system.[5]
Visualizations
Caption: Workflow for Ramiprilat DKP analysis from tablets.
Caption: Troubleshooting logic for excipient interference.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Ramipril Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijrti.org [ijrti.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of signal interference from dosing excipients on pharmacokinetic screening of drug candidates by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A green HPLC-UV method for the simultaneous analysis of enalapril, enalaprilat and diketopiperazine in pharmaceutical formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. bib.irb.hr:8443 [bib.irb.hr:8443]
- 12. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Closing the gap — development of an analytical methodology using volumetric absorptive microsampling of finger prick blood followed by LC-HRMS/MS for adherence monitoring of antihypertensive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 15. US20070259941A1 - Ramipril formulation - Google Patents [patents.google.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. ijpsonline.com [ijpsonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Ramiprilat Diketopiperazine Analysis
For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Ramiprilat diketopiperazine, a significant degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril (B1678797). The methodologies discussed adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH).
Ramipril, a widely prescribed medication for hypertension and heart failure, is susceptible to degradation, leading to the formation of impurities such as Ramiprilat and its subsequent cyclization product, this compound (DKP).[1][2] The presence of these impurities can impact the safety and efficacy of the drug product, making their accurate quantification a critical aspect of quality control. This guide delves into the validation of analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to ensure they are fit for their intended purpose of monitoring Ramiprilat DKP levels.
Performance Comparison of Validated HPLC Methods
The following table summarizes the performance characteristics of a validated HPLC method for the determination of Ramipril impurities, including the diketopiperazine derivative, as per ICH guidelines.[3] This data allows for a clear comparison of the method's capabilities in terms of linearity, accuracy, precision, and sensitivity.
| Validation Parameter | Ramipril Impurity A (Diketopiperazine) | Ramipril Impurity B | Ramipril Impurity C | Ramipril Impurity D | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ~1.000 | ~1.000 | ~1.000 | ~1.000 | ≥ 0.99 |
| Accuracy (Recovery %) | 93.9–105.4% | 96.4–105.1% | 95.1–105.7% | 96.0–105.7% | 80-120% |
| Precision (RSD %) | 2.2% | 2.0% | 2.3% | 1.8% | ≤ 15% for impurities |
| Limit of Detection (LOD) | ~0.030% | ~0.037% | ~0.070% | ~0.030% | Reportable |
| Limit of Quantification (LOQ) | ~0.092% | ~0.107% | ~0.213% | ~0.091% | Reportable |
Table 1: Summary of quantitative data for a validated HPLC method for Ramipril impurities.[3]
Experimental Protocols: A Closer Look
The successful validation of an analytical method hinges on a meticulously designed and executed experimental protocol. Below are the detailed methodologies for the key experiments cited in the validation of an HPLC method for this compound.
Chromatographic Conditions
A precise and accurate green HPLC method was developed for the determination of impurities of ramipril in pharmaceutical dosage forms.[3]
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: Inertsil ODS-3 (150 × 4.6 mm, 3 µm).[3]
-
Mobile Phase: A gradient mobile phase consisting of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Run Time: Approximately 25 minutes.[3]
Validation Procedures as per ICH Q2(R1) Guidelines
All validation was carried out in accordance with the requirements of the ICH Validation of Analytical Procedures: Text and Methodology, Q2 (R1).[3][4][5]
-
Specificity: To demonstrate specificity, the absence of interference from the peaks of Ramipril and its other specified impurities with the peak of this compound was verified.[3][5] This is often achieved through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[6][7]
-
Linearity: Linearity was established by preparing and analyzing at least five solutions at different concentration levels.[3] For Ramipril impurity A (diketopiperazine), the concentration range studied was 0.29–6.84 μg/mL.[3] The correlation coefficient, y-intercept, and slope of the regression line were calculated.[8]
-
Accuracy: The accuracy of the method was determined by recovery studies.[9] Known amounts of this compound standard were spiked into the sample matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration).[5] The percentage recovery was then calculated.
-
Precision: Precision was evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.[8] For repeatability, multiple injections of the same standard solution were performed. Intermediate precision was assessed by analyzing the samples on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) of the results was calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[3] The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The robustness of the method was evaluated by making small, deliberate variations in method parameters such as the pH of the mobile phase, flow rate, and column temperature to assess the method's capacity to remain unaffected.[5][8]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as per ICH guidelines, providing a clear visual representation of the steps involved.
Caption: Workflow of Analytical Method Validation as per ICH Guidelines.
By following these comprehensive validation procedures, researchers and drug development professionals can ensure the reliability and accuracy of their analytical methods for quantifying this compound, ultimately contributing to the safety and quality of Ramipril drug products.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpar.com [ijpar.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Ramiprilat Diketopiperazine
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Ramiprilat and its significant impurity, Ramiprilat diketopiperazine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Ramipril (B1678797), an angiotensin-converting enzyme (ACE) inhibitor, is metabolized to its active form, Ramiprilat. During the degradation of Ramipril, impurities such as this compound can form, which must be carefully monitored to ensure the safety and efficacy of the pharmaceutical product.[1][2] This guide outlines the experimental protocols and performance characteristics of both HPLC and UPLC methods, offering a comprehensive overview to aid in the selection of the most suitable analytical technique.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are crucial for reproducibility and method transfer. The following sections describe the typical experimental conditions for the analysis of Ramiprilat and its diketopiperazine impurity.
HPLC Method
A common approach for the analysis of Ramipril and its impurities involves a reversed-phase HPLC method.[3][4]
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Column : An Inertsil ODS-3 (150 x 4.6 mm, 3 µm) column is a suitable choice for separation.[3]
-
Mobile Phase : A gradient mobile phase is often employed, consisting of a buffer solution (e.g., 0.2 g/L solution of sodium hexanesulfonate, pH 2.7) and an organic modifier like acetonitrile.[3][4]
-
Flow Rate : A typical flow rate for this type of analysis is 1.5 mL/min.[3]
-
Detection : UV detection at a wavelength of 210 nm is commonly used.[3][4]
-
Injection Volume : An injection volume of 20 µL is standard.[3]
UPLC Method
UPLC systems offer advantages in terms of speed and resolution, making them an attractive alternative to traditional HPLC.[5][6] A UPLC-MS/MS method has been validated for the determination of Ramipril and Ramiprilat.[7][8]
-
Instrumentation : A UPLC system coupled with a tandem mass spectrometer (MS/MS) provides high sensitivity and selectivity.
-
Column : An Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) column is a representative choice for UPLC separations.[7][8]
-
Mobile Phase : The mobile phase composition is optimized for rapid separation and efficient ionization in the mass spectrometer.
-
Flow Rate : UPLC methods operate at lower flow rates compared to HPLC, which contributes to solvent savings.
-
Detection : Tandem mass spectrometry (MS/MS) is used for detection, offering high sensitivity and specificity.
-
Injection Volume : Smaller injection volumes are typically used in UPLC.
Performance Comparison
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and resolution. The following table summarizes the key performance parameters for both methods based on available data.
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | HPLC with UV Detector | UPLC with MS/MS Detector |
| Column Dimensions | 150 x 4.6 mm, 3 µm | 100 x 2.1 mm, 1.7 µm |
| Run Time | Approximately 25 minutes[3][4] | Significantly shorter than HPLC |
| Linearity (Ramiprilat) | - | 1.0 - 40.0 ng/mL[7][8] |
| Limit of Quantification (LOQ) | - | 1.08 ng/mL (for Ramiprilat)[9] |
| Precision (%RSD) | < 7.0% (for impurities)[3] | - |
| Accuracy (% Recovery) | 93.9–105.7% (for impurities)[3] | - |
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams outline the experimental workflow for method validation and the logical relationship of the cross-validation process.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of Methods of Quality Control of the Tablets «Ramipril» [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of UPLC tandem mass spectrometry assay for separation of a phase II metabolite of ramipril using actual study samples and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of the Stability of Ramiprilat Diketopiperazine and Ramipril Diacid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability of two primary degradation products of the angiotensin-converting enzyme (ACE) inhibitor, ramipril (B1678797): Ramiprilat Diketopiperazine (DKP) and Ramipril Diacid (ramiprilat). Understanding the relative stability of these compounds is crucial for the development of stable ramipril formulations and for accurate analytical method development. This comparison is based on data from forced degradation studies of ramipril, which provide insights into the formation and persistence of these degradation products under various stress conditions.
Executive Summary
The stability of ramipril and its degradation products is significantly influenced by pH. Ramipril Diacid, the active metabolite of ramipril, is predominantly formed under alkaline conditions through hydrolysis. Conversely, this compound, an inactive cyclized product, is the major degradation product in acidic and neutral conditions. This suggests that Ramipril Diacid is more stable in alkaline environments, while this compound is the more stable entity in acidic and neutral media where it is readily formed.
Data Presentation
The following tables summarize the quantitative data from forced degradation studies of ramipril, indicating the conditions that favor the formation of each degradation product. The percentage of degradation represents the conversion of ramipril into its degradation products.
| Stress Condition | pH | Temperature | Duration | Ramipril Degraded (%) | Major Degradation Product | Reference |
| Acid Hydrolysis | 0.1 N HCl | 80°C | 2 hours | 15.2% | This compound | [1] |
| Neutral Hydrolysis | Water | 80°C | 2 hours | 8.5% | This compound | [1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C | 30 mins | 25.4% | Ramipril Diacid | [1] |
| Oxidative | 3% H2O2 | Room Temp | 24 hours | 12.1% | Not Specified | [2] |
| Thermal | Solid State | 80°C | 3 hours | Significant Degradation | This compound | [2] |
| Photolytic | UV/VIS | Room Temp | 7 days | Stable | - | [1] |
Table 1: Summary of Forced Degradation Studies of Ramipril.
| Formulation pH | Storage Conditions | Duration | This compound (%) | Ramipril Diacid (%) | Reference |
| Acidic/Neutral | 40°C / 75% RH | 3 months | >1% | <0.5% | [3] |
| Basic | 40°C / 75% RH | 3 months | <0.5% | >1% | [3] |
Table 2: Influence of Formulation pH on Degradation Product Formation.
Degradation Pathways
The degradation of ramipril to this compound and Ramipril Diacid follows distinct pathways primarily governed by pH.
Caption: Ramipril Degradation Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Degradation Studies Protocol (as per ICH Q1A)
This protocol outlines a typical procedure for conducting forced degradation studies on ramipril to identify and quantify its degradation products.
-
Preparation of Stock Solution: A stock solution of ramipril is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and heated at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours). The solution is then neutralized with 0.1 N NaOH.
-
Alkaline Hydrolysis: The stock solution is treated with 0.1 N NaOH and heated (e.g., 80°C) for a shorter duration (e.g., 30 minutes) due to faster degradation. The solution is then neutralized with 0.1 N HCl.
-
Neutral Hydrolysis: The stock solution is mixed with water and heated under the same conditions as acid hydrolysis.
-
Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: The solid drug substance is kept in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 3 hours).
-
Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV and visible light in a photostability chamber for a specified duration (e.g., 7 days).
-
-
Sample Analysis: All stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate ramipril from its degradation products, allowing for their accurate quantification.[1][2][4]
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 40:60 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).[2]
-
Injection Volume: 20 µL.
-
-
System Suitability: The system is checked for suitability by injecting a standard solution and ensuring parameters like theoretical plates, tailing factor, and resolution between peaks meet the predefined criteria.
-
Quantification: The concentration of ramipril and its degradation products in the stressed samples is determined by comparing their peak areas with those of a standard solution of known concentration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a comparative stability study.
Caption: Experimental Workflow for Stability Testing.
Conclusion
The comparative stability of this compound and Ramipril Diacid is highly dependent on the environmental pH. Ramipril Diacid exhibits greater stability under alkaline conditions, where it is the primary product of ramipril hydrolysis. In contrast, this compound is the more stable and predominant degradation product under acidic and neutral conditions, formed through intramolecular cyclization. These findings are critical for the formulation of stable ramipril dosage forms, where maintaining a specific pH microenvironment can control the degradation pathway and minimize the formation of undesirable impurities. For analytical scientists, this information is vital for developing robust, stability-indicating methods capable of accurately resolving and quantifying ramipril and its degradation products.
References
Inter-laboratory comparison of Ramiprilat diketopiperazine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ramiprilat diketopiperazine, a key degradation product of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. While a formal inter-laboratory comparison study has not been identified in the public domain, this document collates and compares validation data from various single-laboratory studies to offer insights into the performance of different analytical methods. The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Data Presentation
The following table summarizes the quantitative data from different validated analytical methods for the determination of Ramipril and its impurities, including the diketopiperazine derivative. This allows for an objective comparison of key performance parameters such as linearity, limit of quantification (LOQ), and precision.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | HPLC-UV | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.004% to 0.040% of a 0.4 mg/mL solution[1] | 50-300 µg/mL for Ramipril[2] | 0.29–6.84 μg/mL for Impurity A |
| Correlation Coefficient (r²) | > 0.998[3] | Not Specified | > 0.999 |
| Limit of Quantification (LOQ) | 0.0072%[3] | 0.25 µg/mL for Ramipril[4] | Not Specified for diketopiperazine |
| Precision (RSD %) | < 2%[3] | < 4.95% (intra- and inter-day for Ramipril)[4] | Not Specified |
| Accuracy/Recovery (%) | 99.33% to 100.13%[3] | 99.7% for Ramipril in pharmaceutical preparations[4] | Not Specified |
Note: Data for diketopiperazine-specific validation is limited in some publications; in such cases, data for the parent compound, Ramipril, or other impurities are provided as a reference for the method's general performance.
Experimental Protocols
The methodologies employed in the cited studies for the quantification of Ramipril and its degradation products, including diketopiperazine, share common principles but differ in specific reagents and conditions.
Method 1: HPLC-UV for Stability Testing [1]
-
Sample Preparation: A known quantity of pure Ramipril was subjected to stress conditions (e.g., elevated temperature and humidity). The degraded sample was then dissolved in methanol.
-
Instrumentation: HPLC with UV detection.
-
Chromatographic Conditions:
-
Column: LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (0.035 mol/L, pH = 2.0) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 213 nm.
-
Injection Volume: 20 µL.
-
Method 2: HPLC-UV for Impurity Determination [5]
-
Sample Preparation: Tablets containing Ramipril were dissolved in a solvent mixture of mobile phase A and B (1:1 v/v) to achieve a target concentration.
-
Instrumentation: HPLC with a diode array detector.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3 (150 × 4.6 mm, 3 µm).
-
Mobile Phase: A gradient elution using a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) as mobile phase A and acetonitrile as mobile phase B.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Method 3: LC-MS/MS for Metabolite and Impurity Identification [1][3]
-
Sample Preparation: The degraded sample was dissolved in methanol.
-
Instrumentation: Liquid Chromatography/Electrospray Ionization-Mass Spectrometry System (HPLC-MS).
-
Chromatographic Conditions:
-
Column: LiChroCART® 250-4 HPLC-Cartridge, LiChrospher® 100 RP-18 (250 mm × 4 mm, 5 µm) or Hypersil MOS column (250 mm × 4 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and formaldehyde (B43269) in a 49:50:1 (v/v/v) ratio.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 100 µL.
-
Mass Spectrometry: Positive (ES+) and negative (ES−) electrospray ionization modes were used, with a registered mass range of m/z 150 to 1000.
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the quantification of this compound in a pharmaceutical sample.
References
Limit of detection and quantification for Ramiprilat diketopiperazine in drug products
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a comparative analysis of analytical methods for the detection and quantification of Ramiprilat diketopiperazine, a significant degradation product of the widely used antihypertensive drug, Ramipril.
This compound (DKP) is a cyclized impurity that can form during the manufacturing process and storage of Ramipril-containing drug products. Its monitoring is crucial for quality control and to ensure the safety and efficacy of the medication. This guide details and compares various analytical techniques, focusing on their Limit of Detection (LOD) and Limit of Quantification (LOQ), and provides the necessary experimental protocols for their implementation.
Comparative Analysis of Analytical Methods
The primary analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods offer the necessary sensitivity and selectivity to detect this impurity at low levels.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| HPLC-UV[1] | This compound (Impurity D) | ~0.030% | ~0.091% | Ramipril Tablets |
| Stability-Indicating HPLC-UV[2] | Ramipril (separates DKP) | 0.06 µg/mL | 0.4 µg/mL | Ramipril Drug Substance |
| Stability-Indicating UHPLC[3] | Ramipril (separates DKP) | 0.034 µg/mL | 0.199 µg/mL | Lipid-based Formulations |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a laboratory setting.
Method 1: HPLC-UV for Impurity Profiling[1]
This method is designed for the determination of Ramipril and its impurities, including this compound, in tablets.
-
Chromatographic System:
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate in water, pH adjusted to 2.7 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program is utilized to ensure the separation of all impurities.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Prepare a test solution with a concentration of 0.5 mg/mL of Ramipril in the solvent (Mobile Phase A: Mobile Phase B, 1:1 v/v).
-
Prepare a reference solution containing known concentrations of Ramipril and its impurities (including this compound) in the solvent.
-
Method 2: Stability-Indicating HPLC-UV Method[2]
This method is validated for the quantitative analysis of Ramipril in the presence of its degradation products.
-
Chromatographic System:
-
Column: Thermo MOS-2 Hypersil, C8 (150 x 4.6 mm, 5µ)
-
Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 3; 20 mM): Acetonitrile (40:60 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: Diode Array Detector at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a standard solution of Ramipril in the mobile phase.
-
For the analysis of marketed formulations, weigh and powder tablets, and prepare a solution of a known concentration in the mobile phase.
-
Method 3: Stability-Indicating UHPLC Method[3]
This rapid UHPLC method is suitable for the quantification of Ramipril in lipid-based formulations and is capable of separating degradation products.
-
Chromatographic System:
-
Column: C18 column (2.1×50mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 0.25% formic acid solution (40:60 %V/V)
-
Flow Rate: 0.2 mL/min
-
Detection: UV at 210 nm
-
-
Sample Preparation:
-
Prepare standard solutions of Ramipril in the mobile phase.
-
For lipid-based formulations, dissolve the sample in a suitable solvent to ensure compatibility with the mobile phase.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for determining this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. Development of Methods of Quality Control of the Tablets «Ramipril» [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability-Indicating Ultra High-Performance Liquid Chromatography for Ramipril Analysis in Pharmaceutical Dosage Forms and its Application in Lipid-based Formulations – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Accurate and Precise Quantification of Ramiprilat Diketopiperazine in Stability Studies
In the landscape of pharmaceutical quality control, ensuring the stability of drug products is paramount. For angiotensin-converting enzyme (ACE) inhibitors like ramipril (B1678797), this involves the meticulous monitoring of its degradation products, among which ramiprilat (B1678798) diketopiperazine (RDKP) is a significant impurity. This guide provides a comparative analysis of analytical methodologies for the precise and accurate quantification of RDKP in stability studies, tailored for researchers, scientists, and drug development professionals.
Experimental Methodologies for RDKP Quantification
The primary analytical techniques for quantifying RDKP in the presence of ramipril and other degradation products are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective method for routine stability testing. The separation of ramipril, ramiprilat, and RDKP is typically achieved on a C18 reversed-phase column.
Detailed HPLC-UV Protocol:
-
Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent C18 column.[1]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic solvent. A common mobile phase consists of a 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) and acetonitrile.[1] Another option is a mixture of methanol, tetrahydrofuran, and phosphate (B84403) buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).
-
Injection Volume: 20 µL.[1]
-
Temperature: Ambient.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities or when dealing with complex matrices.
Detailed LC-MS/MS Protocol:
-
Column: A reversed-phase column such as a Chromolith Speed Rod RP-18e (50x4.6 mm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.2% trifluoroacetic acid.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific quantification of RDKP.
Comparative Performance Data
The following tables summarize the accuracy and precision data from various validated methods for the quantification of ramipril and its impurities, including RDKP.
Table 1: Accuracy of Analytical Methods
| Method | Analyte | Recovery (%) | Reference |
| HPLC-UV | Impurity A (related to Ramipril) | 93.9–105.4 | [1] |
| HPLC-UV | Impurity B (related to Ramipril) | 96.4–105.1 | [1] |
| HPLC-UV | Impurity C (related to Ramipril) | 95.1–105.7 | [1] |
| HPLC-UV | Impurity D (RDKP) | 96.0–105.7 | [1] |
| HPLC-UV | Ramipril | 99.33–100.13 | [3] |
| LC-MS/MS | Ramiprilat | 99.64 | [4] |
| LC-MS/MS | Ramipril | 101.12 | [4] |
Table 2: Precision of Analytical Methods (as Relative Standard Deviation - RSD)
| Method | Analyte | RSD (%) | Reference |
| HPLC-UV | Impurity A (related to Ramipril) | < 7.0 | [5] |
| HPLC-UV | Impurity B (related to Ramipril) | < 7.0 | [5] |
| HPLC-UV | Impurity C (related to Ramipril) | < 7.0 | [5] |
| HPLC-UV | Impurity D (RDKP) | < 7.0 | [5] |
| LC-MS/MS | Ramiprilat (at LLOQ) | 7.37 | [4] |
| LC-MS/MS | Ramipril (at LLOQ) | 2.70 | [4] |
Table 3: Linearity and Sensitivity of Analytical Methods
| Method | Analyte | Linearity Range | Correlation Coefficient (r²) | LOD/LOQ | Reference |
| HPLC-UV | Ramipril Impurities | Not specified | Nearly ideal | Not specified | [5] |
| HPLC-UV | Ramipril | 0.004% to 0.040% | 0.998 | Not specified | [3][6] |
| LC-MS/MS | Ramiprilat | 1.08–107.56 ng/mL | ≥ 0.98 | LOQ: 1.08 ng/mL | [4] |
| LC-MS/MS | Ramipril | 1.09–108.71 ng/mL | ≥ 0.98 | LOQ: 1.09 ng/mL | [4] |
Formation of Ramiprilat Diketopiperazine in Stability Studies
Forced degradation studies have shown that RDKP is a principal degradation product of ramipril under various stress conditions.[7] It is formed through intramolecular condensation.[8] The formation of RDKP has been observed under acidic, neutral, and thermal stress conditions, while ramipril is relatively stable under photolytic stress.[7] Specifically, more than 0.2% of RDKP was detected after storing ramipril in buffer solutions of pH 3 and pH 5 at 90°C for 1 hour.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a stability study focused on the quantification of RDKP.
Caption: Experimental workflow for RDKP quantification in stability studies.
This guide highlights that both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound in stability studies. The choice of method will depend on the specific requirements of the study, including the need for sensitivity, the complexity of the sample matrix, and cost considerations. The provided data and protocols offer a solid foundation for developing and validating in-house analytical methods for monitoring the stability of ramipril formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ramiprilat Diketopiperazine: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Ramiprilat diketopiperazine, a known impurity and degradation product of Ramipril. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects[1][2].
Hazard and Safety Data
Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4)[1][2] | P264: Wash skin thoroughly after handling.[1] | Chemical-impermeable gloves[3] |
| Acute Toxicity, Dermal (Category 4)[2] | P270: Do not eat, drink or smoke when using this product.[1] | Protective clothing |
| Acute Toxicity, Inhalation (Category 4)[2] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | Approved respirator (if dusts are generated) |
| Acute Aquatic Toxicity (Category 1)[1] | P330: Rinse mouth.[1] | Safety glasses |
| Chronic Aquatic Toxicity (Category 1)[1] | P273: Avoid release to the environment.[1] | |
| P391: Collect spillage.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general pharmaceutical waste guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA).
1. Waste Identification and Segregation:
-
Classification: Treat all this compound waste as hazardous pharmaceutical waste. This includes pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), contaminated PPE, and solutions containing the compound.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated at the point of generation.
2. Containerization:
-
Primary Container: Collect solid this compound waste in a dedicated, clearly labeled, leak-proof container. The container should be made of a material compatible with the chemical.
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents as "this compound." Include the approximate quantity and the date of accumulation.
-
Contaminated Labware: Place grossly contaminated disposable labware in the same hazardous waste container. Non-disposable glassware should be decontaminated using a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the resulting rinse solution must be collected as hazardous waste.
3. Storage:
-
Location: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Compatibility: Ensure the storage area does not contain incompatible chemicals.
4. Disposal:
-
Engage a Licensed Waste Management Contractor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable waste management company.[4] These companies are equipped to transport and dispose of chemical waste in accordance with federal and state regulations.
-
Manifesting: Hazardous waste requires a uniform hazardous waste manifest for transportation to a permitted treatment, storage, and disposal facility (TSDF).[4] Your institution's Environmental Health and Safety (EHS) office will typically manage this process.
-
Treatment Method: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[5] This ensures the complete destruction of the active chemical compounds.
-
Do Not:
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Containment: Prevent further spread of the spill. For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. Ramipril diketopiperazine|108731-95-9|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Personal protective equipment for handling Ramiprilat diketopiperazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Ramiprilat diketopiperazine, a known impurity and degradation product of Ramipril.[1][2][3] Adherence to these procedural steps will minimize risk and ensure proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin.[4][5][6] Furthermore, the parent compound, Ramipril, is suspected of damaging the unborn child, and similar precautions should be taken with its derivatives.[7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [2][8][9] |
| Molecular Weight | 370.44 g/mol | [2][8][9][10] |
| GHS Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled | [4][6] |
| EU Risk Phrases | R63: Possible risk of harm to the unborn child | [7] |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Hand Protection: Impervious gloves are recommended for all handling procedures.[7]
-
Eye Protection: Wear safety glasses with side shields or goggles to prevent eye contact.[7][11]
-
Skin and Body Protection: An impervious protective suit or lab coat is recommended, especially for bulk processing operations.[7]
-
Respiratory Protection: If the occupational exposure limit (OEL) is exceeded or if dust is generated, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., P3) should be used.[7][12]
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. The following step-by-step plan outlines the key procedures.
Experimental Workflow for Safe Handling
Caption: Operational Workflow for Handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly and has a current certification.
-
-
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[7]
-
When transferring the solid material, use equipment that is properly grounded and bonded to prevent static discharge.[7]
-
Handle the compound carefully to avoid the generation of dust.[7]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[7]
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Carefully collect the spilled material, avoiding dust generation, and place it in a sealed container for disposal.[9]
-
Thoroughly clean the spill area.[7]
-
-
Disposal:
-
All waste materials, including contaminated PPE and empty containers, must be placed in a labeled, sealed container.[7][9]
-
Disposal should be carried out in accordance with all applicable local, regional, national, and international regulations.[5] The best available technology should be used to prevent environmental release.[7]
-
Hazard and Risk Management
A proactive approach to hazard management is essential for maintaining a safe laboratory environment. This involves a continuous cycle of identifying hazards, assessing risks, implementing control measures, and having emergency procedures in place.
Logical Relationship of Hazard Management
Caption: Logical Relationship of Hazard Management.
By implementing these safety protocols and maintaining a thorough understanding of the associated hazards, researchers can handle this compound safely and effectively.
References
- 1. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound(Mixture of Diastereoisomers) [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. assets.lgcstandards.com [assets.lgcstandards.com]
- 6. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. merck.com [merck.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
